AZD-7648
Description
CHEMBL4439259 is a Unknown drug.
DNA-PK inhibitor that enhances radiation, chemotherapy, and olaparib activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(oxan-4-yl)purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVSTPEXYIKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230820-11-6 | |
| Record name | AZD-7648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230820116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7648 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16834 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-7648 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A09L5JCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-7648: A Technical Guide to a Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapies. This leads to increased cytotoxicity in tumor cells, making this compound a promising agent for enhancing the efficacy of cancer treatments.[1][3] Furthermore, this compound has shown potential as a monotherapy in tumors with high endogenous levels of DNA damage, such as those with defects in other DNA repair pathways like ATM deficiency.[1][4] This guide provides an in-depth overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols used to evaluate its activity.
Mechanism of Action
This compound selectively targets and binds to the catalytic subunit of DNA-PK, thereby inhibiting its kinase activity.[1] This inhibition disrupts the NHEJ pathway, which is essential for repairing DNA DSBs.[1][2] The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][6] Preclinical studies have demonstrated that this compound can potentiate the effects of DNA-damaging agents such as radiation and chemotherapy, as well as PARP inhibitors like olaparib.[7] The combination of this compound with olaparib has been shown to be particularly effective in cells with deficiencies in the ATM pathway, leading to increased genomic instability and cell death.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway and a general workflow for evaluating the efficacy of this compound.
Caption: DNA-PK Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Biochemical) | 0.6 nM | Enzyme Assay | [8][9] |
| IC50 (Cellular, pDNA-PK) | 92 nM | A549 NSCLC cells | [4][7][8] |
| Selectivity | >100-fold vs 396 other kinases | Kinase panel screen | [8] |
| Selectivity vs PI3Kγ | IC50 = 1.37 µM | Biochemical Assay | [9] |
| Selectivity vs ATM | IC50 = 17.93 µM | Biochemical Assay | [9] |
| GI50 Range | 1.3 - 30 µM | Panel of 244 cancer cell lines | [4] |
Table 2: In Vitro Combination Effects
| Combination Agent | Effect | Cell Line | Details | Reference |
| Ionizing Radiation (IR) | Radiosensitization (DEF37 = 1.7 at 100 nM) | A549 cells | Colony survival assay | [10] |
| Ionizing Radiation (IR) | Radiosensitization (DEF37 = 2.5 at 100 nM) | H1299 cells | Colony survival assay | [10] |
| Ionizing Radiation (IR) | 4-fold increase in micronuclei, 3-fold induction of γH2AX | A549 cells | ≥1 µM this compound + 2Gy IR | [8][10] |
| Doxorubicin | Synergistic cell growth inhibition (Synergy scores 4-35) | Ovarian and TNBC cell lines | Loewe additivity model | [10] |
| Olaparib | >20% greater cell growth inhibition vs monotherapy | ATM-deficient cell lines | 10-12 day treatment | [7] |
| Olaparib | Enhanced G2/M arrest, increased micronuclei | FaDu ATM KO cells | 0.6-2 µM this compound + 1 µM olaparib | [7] |
Table 3: In Vivo Efficacy (Combination Therapy)
| Combination Agent | Animal Model | Dosing Regimen | Efficacy | Reference |
| Ionizing Radiation (IR) | H1299 NSCLC xenografts | This compound + 5x 2Gy IR | 84% tumor regression | [10] |
| Ionizing Radiation (IR) | A549 NSCLC xenografts | This compound + 5x 2Gy IR | 11% tumor regression | [10] |
| Pegylated Liposomal Doxorubicin (PLD) | BT474c breast cancer xenograft | 37.5 mg/kg this compound bid + 2.5 mg/kg PLD weekly | 63% tumor regression | [10] |
| Pegylated Liposomal Doxorubicin (PLD) | TNBC PDX model | 37.5 mg/kg this compound bid + 2.5 mg/kg PLD weekly | 33% tumor regression | [10] |
| Olaparib | FaDu ATM KO xenografts | 75 mg/kg this compound bid + 100 mg/kg olaparib qd | Complete regressions after 70 days | [7] |
| Olaparib | FaDu WT xenografts | 75 mg/kg this compound bid + 100 mg/kg olaparib qd | ~60% tumor growth inhibition | [7] |
| Olaparib | PDX models (breast, lung, ovarian, head & neck) | 75 mg/kg this compound bid + 100 mg/kg olaparib qd | 50-100% tumor growth inhibition in 13 models, regression in 5 models | [7] |
Table 4: Clinical Trial Data (Phase I/IIa, NCT03907969)
| Treatment Arm | Patient Population | Key Findings | Reference |
| This compound Monotherapy | 14 patients with advanced cancer | Doses from 5 mg QD to 160 mg BID. Most frequent adverse events were gastrointestinal disorders (64.3%). One dose-limiting toxicity (DLT) at 160 mg BID. No objective responses observed. | [11][12][13] |
| This compound + PLD | 16 patients with advanced cancer | Maximum dose was 40 mg QD this compound (days 1-7) + PLD every 28 days. High rates of gastrointestinal disorders (81.3%) and anemia (68.8%). Three DLTs. One partial response. Study terminated early due to toxicity. | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
DNA-PK Kinase Activity Assay (Biochemical IC50)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified DNA-PKcs.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, a specific peptide substrate for DNA-PK, and purified DNA-PKcs enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A DMSO control is used as a reference.
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate or ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction using a suitable reagent (e.g., EDTA).
-
Detection: Quantify the phosphorylated substrate. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pDNA-PK (S2056) Inhibition Assay (Cellular IC50)
This assay measures the inhibition of DNA-PK autophosphorylation in a cellular context.
-
Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 1 hour).[8]
-
Induction of DNA Damage: Induce DNA double-strand breaks, typically by exposing the cells to ionizing radiation (e.g., 2 Gy).[8]
-
Lysis: Harvest and lyse the cells to extract proteins.
-
Quantification: Measure the levels of phosphorylated DNA-PK at serine 2056 (pS2056) and total DNA-PK using an immunoassay method like Western blotting or an ELISA-based assay.
-
Data Analysis: Normalize the pS2056 signal to the total DNA-PK signal. Calculate the percentage of inhibition relative to the irradiated control without the inhibitor. Determine the IC50 from the dose-response curve.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 300-2400 cells) into culture plates.[3]
-
Treatment: Treat the cells with the desired concentration of this compound for a set duration (e.g., 24 hours).[3]
-
Combination Treatment: If applicable, expose the cells to a second agent, such as ionizing radiation.
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with a dye like crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Factor (DEF) can be calculated to quantify radiosensitization.[10][14]
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) for xenograft or patient-derived xenograft (PDX) models.[8]
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 200-300 mm³), randomize the mice into different treatment groups.
-
Dosing: Administer this compound, typically via oral gavage (p.o.), at specified doses and schedules (e.g., 75 mg/kg twice daily).[7][8] Combination agents (e.g., olaparib, PLD, or radiation) are administered according to their respective protocols.
-
Monitoring: Measure tumor volumes periodically (e.g., twice weekly) using calipers. Monitor the body weight and overall health of the animals.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and plasma samples to analyze biomarkers of target engagement (e.g., pDNA-PK, γH2AX) and drug concentration.[4][15]
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analyses are performed to compare the efficacy between treatment groups.
Conclusion
This compound is a potent and selective DNA-PK inhibitor with a well-defined mechanism of action. Preclinical data strongly support its role as a sensitizer for radiation and chemotherapy, as well as in combination with PARP inhibitors, particularly in tumors with underlying DNA repair deficiencies. While early clinical data in combination with PLD showed toxicity concerns, the rationale for its use in combination with other DNA-damaging agents and as a monotherapy in specific patient populations remains compelling.[11][13][16] Further clinical investigation is warranted to determine the optimal therapeutic window and patient selection strategies for this promising agent.
References
- 1. Facebook [cancer.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
The Role of AZD-7648 in Non-Homologous End Joining: A Technical Guide
Introduction
Non-homologous end joining (NHEJ) is the primary and most rapid cellular pathway for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] The NHEJ pathway is active throughout the cell cycle and is crucial for maintaining genomic stability.[1] A key enzymatic component of this pathway is the DNA-dependent protein kinase (DNA-PK), a nuclear serine/threonine protein kinase.[2] DNA-PK is composed of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to the broken DNA ends.[1][2] Given its central role, DNA-PK represents a critical target for therapeutic intervention, particularly in oncology, where inhibiting DNA repair can sensitize cancer cells to radiation and chemotherapy.[1][3]
AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-PK catalytic subunit.[3][4] By binding to and inhibiting DNA-PKcs, this compound effectively blocks the NHEJ pathway, preventing the repair of DSBs.[3] This mechanism not only enhances the efficacy of DNA-damaging agents but also shows promise as a monotherapy in tumors with high endogenous DNA damage and as a tool to improve the precision of gene-editing technologies.[3][5] This guide provides a detailed technical overview of this compound, its mechanism of action, quantitative data on its activity, and the experimental protocols used to characterize its role in NHEJ.
Mechanism of Action
This compound functions by selectively targeting the catalytic subunit of DNA-PK (DNA-PKcs). In the canonical NHEJ pathway, the Ku70/80 heterodimer first detects and binds to a DSB. This complex then recruits DNA-PKcs, which upon activation, phosphorylates itself and other downstream targets to facilitate the processing and ligation of the broken DNA ends.[1] this compound, as an ATP-competitive inhibitor, prevents this kinase activity. The inhibition of DNA-PKcs stalls the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation triggers downstream cellular responses, including cell cycle arrest, apoptosis, and increased genomic instability.[2][6] Furthermore, by blocking the error-prone NHEJ pathway, this compound can shift the balance of DNA repair towards the more precise homology-directed repair (HDR) pathway, a feature that is being leveraged to enhance the efficiency of CRISPR-Cas9 gene editing.[5][7][8]
References
- 1. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD7648 (DNA-PKcs inhibitor): a two-edged sword for editing genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY | Corn Lab [cornlab.com]
AZD-7648: A Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. By disrupting this key DNA damage repair mechanism, this compound enhances the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. Emerging research has illuminated that the impact of this compound extends beyond direct tumor cell sensitization, significantly remodeling the tumor microenvironment (TME) to foster a more robust anti-tumor immune response. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: DNA-PK Inhibition
This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). In the event of a DNA double-strand break, DNA-PK is recruited to the damage site, where it initiates the NHEJ repair cascade. By binding to DNA-PKcs, this compound prevents its kinase activity, thereby blocking the repair of these lesions. This leads to an accumulation of DNA damage within tumor cells, ultimately triggering cell cycle arrest and apoptosis. This direct cytotoxic enhancement is a primary contributor to its anti-cancer activity.
Remodeling the Tumor Microenvironment
The synergy between this compound and radiotherapy has been shown to be dependent on a functional adaptive immune system, indicating a significant interplay with the TME. In preclinical immunocompetent mouse models, the combination therapy leads to durable tumor control, an effect that is abrogated in T-cell deficient mice.[1]
Key Immunomodulatory Effects:
-
CD8+ T-Cell Dependence: The anti-tumor efficacy of this compound in combination with radiotherapy is critically dependent on the presence of CD8+ T-cells.[1][2] This suggests that the treatment regimen promotes the infiltration and/or activation of cytotoxic T lymphocytes within the tumor.
-
Modulation of Immune Checkpoints: Treatment with this compound and radiotherapy leads to a reduction in the expression of the immune checkpoint receptor PD-1 on T-cells within the TME.[1][2] This reduction in an inhibitory signal can enhance the cytotoxic potential of tumor-infiltrating T-cells.
-
Activation of Natural Killer (NK) Cells: An increase in the expression of Granzyme B in NK cells has been observed following combination therapy, indicating an enhanced cytotoxic phenotype of these innate immune cells.[1][2]
-
Induction of Type I Interferon (IFN) Signaling: The combination of this compound and radiotherapy elevates type I IFN signaling within the tumor.[1][2] Type I IFNs play a crucial role in linking the innate and adaptive immune systems and are essential for the generation of a potent anti-tumor T-cell response.
-
Generation of Immunological Memory: Preclinical studies have demonstrated that a successful response to the combination therapy can generate tumor antigen-specific immunological memory, which is capable of preventing tumor regrowth upon rechallenge.[1][2]
-
Impact on Hypoxia: In radioresistant tumors, the combination of this compound with radiation has been shown to reduce the expression of hypoxia-inducible factor-1α (HIF-1α).[3] By mitigating hypoxia, this compound may further contribute to a more favorable TME for immune cell function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on the tumor microenvironment when combined with radiotherapy (RT).
Table 1: Changes in Immune Cell Populations and Activation Markers
| Parameter | Treatment Group | Change Observed | Reference |
| CD8+ T-Cell Dependence | This compound + RT | Antitumor efficacy dependent on CD8+ T-cells | [1][2] |
| T-Cell PD-1 Expression | This compound + RT | Reduction in PD-1 expression | [1][2] |
| NK-Cell Granzyme B | This compound + RT | Increased expression | [1][2] |
Table 2: Modulation of Key Signaling Pathways
| Pathway | Treatment Group | Change Observed | Reference |
| Type I IFN Signaling | This compound + RT | Elevated signaling | [1][2] |
| HIF-1α Expression | This compound + RT | Reduced expression in radioresistant tumors | [3] |
Experimental Protocols
In Vivo Murine Tumor Models
1. Cell Line and Animal Models:
-
Syngeneic mouse models are utilized to ensure a fully immunocompetent system. Commonly used models include MC38 colorectal adenocarcinoma, CT26 colon carcinoma, and B16-F10 melanoma.[1][2]
-
Female C57BL/6 or BALB/c mice, aged 6-8 weeks, are typically used.
2. Tumor Implantation:
-
Tumor cells (e.g., 5 x 10^5 MC38 cells) are subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly using caliper measurements, and tumor volume is calculated using the formula: (length x width^2) / 2.
3. Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
This compound is typically formulated in 0.5% hydroxypropyl methylcellulose and 0.1% Tween-80 and administered orally (p.o.) at a dose of, for example, 75 mg/kg.[1]
-
Radiotherapy is delivered as localized irradiation to the tumor, often in fractionated doses (e.g., 2 Gy per day for 5 days).[1]
-
This compound is administered 1-2 hours prior to each radiation dose to ensure peak drug concentration during irradiation.[1]
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
1. Tumor Dissociation:
-
Excised tumors are mechanically minced and then enzymatically digested using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
-
The cell suspension is passed through a 70 µm cell strainer to remove any remaining clumps.
2. Red Blood Cell Lysis:
-
Red blood cells are lysed using a suitable lysis buffer (e.g., ACK lysis buffer).
3. Staining:
-
Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are then stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel might include antibodies against CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, and PD-1.
-
For intracellular staining (e.g., Granzyme B, FoxP3), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.
4. Data Acquisition and Analysis:
-
Stained cells are acquired on a multi-color flow cytometer (e.g., BD LSRFortessa).
-
Data is analyzed using flow cytometry analysis software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total live cells or as a percentage of a parent population (e.g., % of CD8+ T-cells expressing PD-1).
Gene Expression Analysis
1. RNA Extraction:
-
RNA is extracted from snap-frozen tumor samples using a commercially available kit (e.g., RNeasy Kit, Qiagen).
2. cDNA Synthesis:
-
Extracted RNA is reverse transcribed into cDNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan) to quantify the expression of target genes.
-
Gene expression levels are typically normalized to one or more housekeeping genes (e.g., GAPDH, β-actin).
-
Relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound, in addition to its direct tumor cell-sensitizing effects, demonstrates a profound ability to modulate the tumor microenvironment, transforming it into a more immune-supportive landscape. The induction of a CD8+ T-cell-dependent anti-tumor response, coupled with the downregulation of immune checkpoints and the activation of innate immune cells, underscores the immunogenic potential of combining DNA-PK inhibition with DNA-damaging therapies. These findings provide a strong rationale for the continued clinical investigation of this compound, not only for its primary mechanism of action but also for its potential to synergize with immunotherapies. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying these immunomodulatory effects and to identify biomarkers that can predict which patients are most likely to benefit from this therapeutic approach.
References
Preclinical studies of AZD-7648 in oncology
An In-depth Technical Guide to the Preclinical Oncology Studies of AZD-7648
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the cellular DNA Damage Response (DDR), playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In oncology, the ability of cancer cells to efficiently repair DNA damage is a major driver of resistance to treatments like radiotherapy and certain chemotherapies.[2]
By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to increased cytotoxicity of DNA-damaging agents.[2] Furthermore, it can induce synthetic lethality as a monotherapy in tumors with existing defects in other DNA repair pathways, such as ATM deficiency.[3][5] Preclinical research has demonstrated that this compound can enhance the efficacy of radiotherapy, chemotherapy, and PARP inhibitors, providing a strong rationale for its clinical investigation in various cancer types.[4][5][6] This guide provides a comprehensive overview of the key preclinical findings for this compound, detailing its mechanism of action, anti-tumor activity, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
This compound selectively targets and binds to the catalytic subunit of DNA-PK, preventing the phosphorylation of downstream targets and effectively blocking the NHEJ pathway for repairing DNA DSBs.[2] This disruption of a critical DNA repair process is the foundation of its anti-cancer strategy, either by potentiating other DNA-damaging agents or by exploiting existing vulnerabilities in cancer cells.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Cell Line | IC50 Value | Selectivity | Reference |
| Biochemical Assay | DNA-PK | - | 0.6 nM | >100x vs. 396 other kinases | [1] |
| Cellular Assay | pDNA-PKcs (S2056) | A549 | 91 nM | >90x vs. ATM, ATR, mTOR, PI3Kα/β/δ; >10x vs. PI3Kγ | [3][7] |
Table 2: Monotherapy and Combination Efficacy In Vitro
| Study Type | Cell Lines | Key Findings | Reference |
| Monotherapy | Panel of 244 cancer cell lines | Broad growth inhibitory activity (GI50: 1.3 - 30 µM). | [3] |
| FaDu (Head & Neck), A549 (NSCLC) ATM-KO vs WT | 10-13-fold greater growth inhibitory effect in ATM-KO cells. | [3] | |
| LAMA-84 (CML), HEL (AML), KG-1 (AML) | Most sensitive to this compound among myeloid leukemia cell lines. | [8] | |
| Radiosensitization | A549, H1299 (NSCLC) | Concentration-dependent reduction in colony survival (DEF37 at 100 nM = 1.7 and 2.5, respectively). | [9] |
| Chemosensitization | Ovarian and TNBC cell lines | Synergistic activity with doxorubicin (Synergy scores: 4 - 35). | [9] |
Table 3: In Vivo Anti-Tumor Efficacy in Combination Models
| Combination | Cancer Model | Dosing Regimen | Result | Reference |
| Radiotherapy | H1299 NSCLC Xenograft | This compound + 5x 2Gy IR | 84% tumor regression. | [9] |
| A549 NSCLC Xenograft | This compound + 5x 2Gy IR | 11% tumor regression. | [9] | |
| MC38 Syngeneic Model | 75 mg/kg this compound + 5x 2Gy RT | 75-100% of mice achieved complete tumor regression. | [10] | |
| Chemotherapy | BT474c Breast Cancer Xenograft | 37.5 mg/kg this compound + 2.5 mg/kg Liposomal Doxorubicin | 63% tumor regression. | [9] |
| TNBC PDX Model | 37.5 mg/kg this compound + 2.5 mg/kg Liposomal Doxorubicin | 33% tumor regression. | [9] | |
| PARP Inhibitor | ATM-deficient Xenografts/PDX | This compound + Olaparib | Sustained tumor regression. | [4][6] |
Table 4: In Vivo Pharmacodynamic (PD) Biomarker Modulation
| Model | Treatment | Biomarker | Modulation | Timepoint | Reference |
| FaDu ATM-KO Xenograft | 75 mg/kg this compound | pDNA-PK (S2056) | 98% inhibition | 2 hours post-dose | [3] |
| pRPA32 (S4/8) | 95% inhibition | 2 hours post-dose | [3] | ||
| Nuclear γH2AX | 71% inhibition | 2 hours post-dose | [3] | ||
| MC38 Tumors | This compound + RT | p-H2AX (Ser139) | Significant reduction vs. RT alone | 1 hour post-RT | [10] |
| p-Chk1 (Ser345) | Significant reduction vs. RT alone | 1 hour post-RT | [10] |
Preclinical Study Designs and Experimental Protocols
In Vitro Assays
-
Cell Viability and Growth Inhibition:
-
Protocol: Cancer cell lines were seeded in multi-well plates and treated with a range of this compound concentrations, alone or in combination with another agent (e.g., doxorubicin), for 5-7 days. Cell viability was assessed using assays like the Live/Dead assay or by measuring ATP content (CellTiter-Glo). GI50 values (concentration for 50% growth inhibition) were calculated.[11] For synergy analysis, models such as the Loewe additivity model were applied to the dose-response matrix.[9]
-
-
Colony Formation Assay (Radiosensitization):
-
Protocol: Cells (e.g., A549, H1299) were seeded at low density, treated with this compound for a set period (e.g., 24 hours), and then subjected to ionizing radiation (IR). After incubation for approximately 10-14 days to allow colony growth, plates were stained with crystal violet, and colonies were counted. The Dose Enhancement Factor (DEF) was calculated to quantify the radiosensitizing effect.[9][12]
-
-
Western Blotting (Pharmacodynamic Markers):
-
Protocol: Cells were treated with this compound ± an agent like IR or doxorubicin. Cell lysates were prepared at specific time points (e.g., 30 minutes post-IR). Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phospho-DNA-PK, γH2AX, phospho-RPA) and loading controls (e.g., β-actin).[10][11]
-
-
Immunofluorescence (DNA Damage Foci):
-
Protocol: Cells grown on coverslips were treated with this compound ± IR. After treatment, cells were fixed, permeabilized, and stained with antibodies for DNA damage markers like γH2AX and 53BP1. Nuclei were counterstained with DAPI. Images were acquired via high-content microscopy, and the number and intensity of foci per nucleus were quantified.[9]
-
In Vivo Xenograft and Syngeneic Models
-
Animal Models: Studies utilized immunodeficient mice (e.g., nude) for human cancer cell line xenografts and patient-derived xenografts (PDX), as well as fully immunocompetent mice (e.g., C57BL/6, Balb/c) for syngeneic models (e.g., MC38, CT26) to study immune effects.[9][10]
-
Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice. Treatments began when tumors reached a specified volume (e.g., 0.1 - 0.2 cm³).[10]
-
Dosing and Administration:
-
This compound Formulation: Resuspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80.[10][13]
-
Administration: Administered orally (p.o.) typically once or twice daily. For combination studies, this compound was often given 1-2 hours before radiotherapy or the combination agent.[10][13]
-
Example Regimens:
-
Monotherapy: 75-100 mg/kg, twice daily (bid).[3]
-
Combination with RT: 75 mg/kg this compound daily, 1-2 hours before 2Gy of tumor-targeted RT for 5 consecutive days.[10]
-
Combination with Doxorubicin: 37.5 mg/kg this compound bid (5 days on/2 off) with 2.5 mg/kg liposomal doxorubicin administered intravenously once a week.[9][13]
-
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume was measured regularly with calipers. TGI or regression percentages were calculated relative to vehicle control groups.[9]
-
Survival: Kaplan-Meier survival curves were generated, with survival endpoints defined as tumors reaching a maximum size (e.g., 1 cm³).[10]
-
-
Pharmacodynamic Assessment:
Key Combination Strategies and Findings
Synthetic Lethality with ATM Deficiency and PARP Inhibition
A key concept in DDR inhibitor therapy is synthetic lethality, where the inhibition of one repair pathway is selectively lethal to cells that have a defect in a second pathway. This compound demonstrates a powerful synthetic lethal interaction with the loss of ATM, a protein kinase that signals the presence of DSBs. In ATM-deficient cells, this compound monotherapy leads to a significant increase in chromosomal breaks and cell death.[3]
This effect is further amplified when combined with a PARP inhibitor like olaparib. PARP inhibitors trap PARP on DNA at sites of single-strand breaks (SSBs), which can collapse replication forks and create DSBs. In ATM-deficient cells, these DSBs cannot be efficiently repaired by homologous recombination (HR). The subsequent inhibition of the NHEJ backup pathway by this compound creates a catastrophic level of genomic instability, leading to robust and sustained tumor regressions.[4][6][14]
Radiosensitization and Immuno-Modulation
The combination of this compound with radiotherapy (RT) is a highly effective strategy. Beyond directly preventing the repair of RT-induced DSBs, this combination has been shown to trigger an immunogenic form of cell death.[10] The accumulation of cytosolic DNA fragments from unrepaired breaks activates the cGAS-STING pathway, leading to the production of type I interferons (IFNs).[10] This, in turn, promotes the recruitment and activation of CD8+ cytotoxic T cells, which are critical for anti-tumor immunity.[10][15][16]
This immune-mediated mechanism contributes to durable, long-lasting tumor control and can induce complete regressions, even in moderately sensitive tumor models.[10] The efficacy is dependent on CD8+ T cells and type I IFN signaling, highlighting a dual mechanism of direct radiosensitization and immune system activation.[10][15]
Conclusion
The preclinical data for this compound provide a robust foundation for its development as a targeted oncology agent. As a potent and selective DNA-PK inhibitor, it has demonstrated significant anti-tumor activity both as a monotherapy in genetically defined contexts (ATM deficiency) and as a powerful sensitizer for standard-of-care treatments like radiotherapy and chemotherapy. The combination of this compound with PARP inhibitors represents a promising synthetic lethal strategy. Furthermore, the discovery of its ability to induce a durable, immune-mediated anti-tumor response when combined with radiotherapy opens a compelling new avenue for its therapeutic application. These comprehensive preclinical studies have been instrumental in guiding the ongoing clinical trials aimed at translating these findings into improved outcomes for cancer patients.[5][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Pharmacokinetics of AZD-7648
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of AZD-7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from preclinical studies and available clinical trial data to support ongoing research and development efforts.
Core Pharmacokinetic Properties
This compound is an orally bioavailable ATP-competitive inhibitor of the catalytic subunit of DNA-PK.[1] Preclinical studies have demonstrated that it possesses good crystalline solubility, permeability, and metabolic stability, which contribute to its predictable pharmacokinetic profile in preclinical species.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies in murine models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Mouse Studies: In mice, this compound exhibits rapid absorption and dose-proportional pharmacokinetics.[3] A population-based compartmental model has been developed to accurately describe its pharmacokinetic profile in this species.[3] This model was developed using full pharmacokinetic profiles with multiple longitudinal samples per mouse and validated against terminal sample data.[3] The studies investigated potential influences such as strain-dependence and time non-linearity on the pharmacokinetics of this compound.[3]
While specific quantitative data from these mouse studies are not publicly available, visual representations from pharmacokinetic modeling of a single 100 mg/kg dose in SCID mice have been presented.
Rat Studies: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in rat plasma, demonstrating its successful application in a pharmacokinetic study following 1 mg/kg oral and intravenous administrations.[4]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route of Administration | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (F) | Reference |
| Rat | 1 mg/kg Intravenous | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | N/A | [4] |
| Rat | 1 mg/kg Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | N/A | N/A | Data not publicly available | [4] |
| Mouse | Various oral doses | Dose-proportional | Rapid Absorption | Dose-proportional | Data not publicly available | Data not publicly available | Data not publicly available | Good | [2][3] |
Note: Specific quantitative values for Cmax, Tmax, AUC, Half-life, Clearance, Volume of Distribution, and Oral Bioavailability are not yet fully available in the public domain.
Clinical Pharmacokinetics
A Phase I/IIa, open-label, multi-center clinical trial (NCT03907649) was initiated to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced malignancies.[5] The monotherapy dose-escalation part of the study administered this compound at doses ranging from 5 mg to 160 mg twice daily.[6]
The combination therapy arm with pegylated liposomal doxorubicin (PLD) showed greater than expected toxicity, which led to the early termination of the study.[6] Due to the early termination, comprehensive human pharmacokinetic data has not been widely published. Blood samples for pharmacokinetic analysis were collected after a single dose and at a steady state.[4]
Table 2: Clinical Pharmacokinetic Study Design (NCT03907649)
| Study Phase | Population | Dosing Regimen (Monotherapy) | Pharmacokinetic Sampling | Status |
| Phase I/IIa | Patients with advanced solid tumors | 5 mg to 160 mg BID | Single dose and steady state | Terminated |
Note: Specific quantitative pharmacokinetic parameters from this study are not publicly available.
Experimental Protocols
Bioanalytical Method for Quantification of this compound in Rat Plasma
A sensitive and selective LC-MS/MS method for the determination of this compound in rat plasma has been developed and validated.[4]
Sample Preparation:
-
Method: Acetonitrile-mediated protein precipitation.[4]
-
Procedure: To an aliquot of rat plasma, acetonitrile is added to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.
Chromatographic Conditions:
-
Instrumentation: Waters Acquity UPLC system.[4]
-
Column: Waters Acquity UPLC BEH C18.[4]
-
Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[4]
Mass Spectrometric Detection:
-
Instrumentation: Thermo Vantage TSQ mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transitions:
Method Validation Parameters:
-
Linearity: 0.5 - 1,000 ng/mL (Correlation coefficient > 0.999).[4]
-
Precision (CV%): < 8.09%.[4]
-
Accuracy (Relative Error): -10.00% to 9.08%.[4]
-
Mean Recovery: > 94.49%.[4]
-
Stability: this compound was found to be stable in rat plasma under certain storage conditions.[4]
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1]
Caption: Mechanism of action of this compound in the DNA double-strand break repair pathway.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the determination of AZD7648 in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmda.go.jp [pmda.go.jp]
AZD-7648: A Technical Overview of its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) network, playing an essential role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2] Many cancers exhibit a heightened reliance on specific DDR pathways for survival, making DNA-PK a compelling therapeutic target. By inhibiting the catalytic subunit of DNA-PK, this compound prevents the repair of DSBs, leading to overwhelming genomic instability and the subsequent induction of apoptosis in cancer cells.[1] This document provides a technical guide on the core mechanisms of this compound, summarizing key quantitative data and experimental methodologies related to its role in promoting cancer cell death.
Core Mechanism of Action
This compound's primary mechanism involves the direct inhibition of DNA-PK's catalytic activity. In the presence of DNA damage, such as that induced by chemotherapy or radiotherapy, DNA-PK is activated to orchestrate the NHEJ repair process. This compound blocks this function, causing an accumulation of unrepaired DSBs.[1][3] This sustained DNA damage signal triggers downstream pathways that arrest the cell cycle, typically at the G2/M phase, and ultimately activate the intrinsic pathway of apoptosis.[4][5] This mechanism not only potentiates the effects of DNA-damaging agents but can also be effective as a monotherapy in tumors with high endogenous levels of DNA damage.[1]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for AZD-7648 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is a potent and highly selective, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs).[3][4][5] By inhibiting DNA-PK, this compound prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[2][3][4] Preclinical studies have demonstrated that this compound can enhance the efficacy of radiotherapy and PARP inhibitors like olaparib in various tumor models.[3][4] These application notes provide detailed protocols for utilizing this compound in in vivo research settings, along with relevant signaling pathway information and a summary of key quantitative data from preclinical studies.
Signaling Pathway of DNA-PK and Inhibition by this compound
DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs).[5] The recruitment of DNA-PKcs leads to its activation, which in turn phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends.[5] this compound acts as an ATP-competitive inhibitor of DNA-PKcs, effectively blocking this signaling cascade and preventing the completion of NHEJ.[2]
Experimental Protocols
In Vivo Xenograft/PDX Efficacy Study of this compound in Combination with Radiotherapy
This protocol outlines a general procedure for evaluating the efficacy of this compound as a radiosensitizer in mouse xenograft or patient-derived xenograft (PDX) models.
1. Animal Models and Tumor Implantation:
-
Animal Strain: Athymic nude mice or other appropriate immunocompromised strains.
-
Tumor Models: A549 (non-small cell lung cancer), NCI-H1299, or relevant PDX models are commonly used.[4]
-
Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
2. Drug Formulation and Administration:
-
This compound Formulation: Formulate this compound in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% v/v Tween80.[6]
-
This compound Dosing: Administer this compound orally (p.o.) at doses ranging from 37.5 mg/kg to 100 mg/kg.[1][6] A common schedule is twice daily (BID) for 5 consecutive days, followed by 2 days off (5/2 schedule).[6]
-
Radiotherapy: Administer ionizing radiation (IR) locally to the tumor. A typical dose is 2 Gy.[4][7] this compound is often administered 1-2 hours prior to irradiation to ensure peak drug concentration at the time of radiation.[6][7]
3. Experimental Groups:
-
Vehicle Control
-
This compound alone
-
Radiotherapy alone
-
This compound in combination with Radiotherapy
4. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Measure tumor volume at regular intervals.
-
Tumor Regression: Monitor for sustained tumor regression.[4]
-
Survival Analysis: Monitor animal survival as a primary endpoint.
5. Pharmacodynamic Analysis:
-
Collect tumor samples at specified time points after treatment.
-
Analyze for biomarkers of DNA-PK inhibition, such as decreased phosphorylation of DNA-PKcs (S2056) and RPA32 (S4/S8), and increased levels of γH2AX.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in Combination with Radiotherapy
| Tumor Model | Treatment Group | Dose | Outcome | Reference |
| MC38 | This compound + RT | 75 mg/kg this compound + 2Gy x 5 RT | 75% (9/12 mice) showed complete tumor regression | [7] |
| CT26 | This compound + RT | 75 mg/kg this compound + 2Gy x 5 RT | 42% (5/12 mice) showed complete tumor regression | [7] |
| B16-F10 | This compound + RT | 75 mg/kg this compound + 2Gy x 5 RT | Significantly prolonged tumor control | [7] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Tumor Model | This compound Dose | Biomarker | Inhibition | Time Point | Reference |
| FaDu ATM KO Xenografts | 75mg/kg | pDNA-PK (S2056) | 98% | 2 hours post-dose | [8] |
| FaDu ATM KO Xenografts | 75mg/kg | pRPA32 (S4/8) | 95% | 2 hours post-dose | [8] |
| FaDu ATM KO Xenografts | 75mg/kg | γH2AX | 71% | 2 hours post-dose | [8] |
Table 3: In Vivo Efficacy of this compound in Combination with Olaparib
| Study Type | Combination | Required Plasma Concentrations for Tumor Stasis | Reference |
| Preclinical PK-PD Model | This compound + Olaparib | 20.2 µM this compound and 19.9 µM Olaparib | [9] |
| Preclinical PK-PD Model | Olaparib Monotherapy | 64.9 µM Olaparib | [9] |
Conclusion
This compound is a promising DNA-PK inhibitor with demonstrated efficacy in preclinical in vivo models, particularly in combination with DNA-damaging agents like radiotherapy. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of this compound. Careful consideration of animal models, dosing schedules, and relevant pharmacodynamic endpoints is crucial for successful investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal In Vivo Dosing of AZD-7648 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is a potent and highly selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] By inhibiting this critical repair mechanism, this compound can sensitize cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies, including PARP inhibitors like olaparib.[1][3] These application notes provide a summary of effective in vivo dosing strategies for this compound in mouse models, based on preclinical studies. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy of this compound in combination therapies.
Signaling Pathway of this compound
This compound targets the DNA-PKcs, a critical component of the NHEJ pathway. This pathway is activated in response to DNA double-strand breaks. Inhibition of DNA-PKcs by this compound prevents the repair of these breaks, leading to genomic instability and ultimately cell death, particularly in cancer cells with existing DNA damage response defects or in combination with DNA-damaging treatments.[1][3]
Caption: this compound inhibits DNA-PKcs, blocking DNA repair.
Quantitative Data Summary
The following tables summarize the in vivo dosing, scheduling, and efficacy of this compound in various mouse models as reported in preclinical studies.
Table 1: this compound in Combination with Radiotherapy
| Mouse Model | Tumor Type | This compound Dose & Schedule | Combination Agent & Schedule | Outcome | Reference |
| Nude Mice | A549 (NSCLC) Xenograft | 50 mg/kg or 100 mg/kg, oral, daily | 2 Gy Irradiation (IR) | Dose-dependent tumor regression.[4] | [1][4] |
| Nude Mice | NCI-H1299 (NSCLC) Xenograft | 50 mg/kg or 100 mg/kg, oral, daily | 2 Gy IR, 5 daily doses | Induced tumor regression.[1] | [1] |
| C57BL/6 Mice | MC38 Syngeneic | 75 mg/kg, oral, daily for 5 days | 2 Gy IR, 5 daily doses | Induced complete tumor regressions in a significant portion of mice.[5][6] | [5][6] |
| Balb/c Mice | CT26 Syngeneic | 75 mg/kg, oral, daily for 5 days | 2 Gy IR, 5 daily doses | Led to durable immune-mediated tumor control.[5] | [5] |
| Xenograft Mice | Hep3B (Hepatocellular Carcinoma) | 50 mg/kg, oral, once daily | Ionizing Radiation (IR) | Enhanced IR-induced tumor growth inhibition in both radiosensitive and radioresistant tumors.[7] | [7] |
Table 2: this compound in Combination with Chemotherapy
| Mouse Model | Tumor Type | This compound Dose & Schedule | Combination Agent & Schedule | Outcome | Reference |
| SCID Mice | FaDu ATM KO Xenograft | 75 mg/kg, oral, twice daily (BID) | Olaparib (50 mg/kg, QD) | Significant tumor growth inhibition.[8] | [8] |
| SCID Mice | FaDu ATM KO Xenograft | 100 mg/kg, oral, once daily (QD) | Olaparib (50 mg/kg, QD) | Significant tumor growth inhibition.[8] | [8] |
| Athymic Nude Mice | OC-PDX (HOC84, HOC18) | 37.5 mg/kg, oral, BID, 5 days on/2 off | Pegylated Liposomal Doxorubicin (PLD) (2.5 mg/kg, IV, weekly) | Stabilized tumor growth.[9] | [9] |
| Athymic Nude Mice | OC-PDX (HOC513) | 75 mg/kg, oral, BID, 5 days on/2 off | Olaparib (100 mg/kg, oral, 5 days on/2 off) | Delayed disease progression.[9] | [9] |
| Xenograft Model | BT474c ER+ Breast Cancer | 37.5 mg/kg, oral, BID | Liposomal Doxorubicin (2.5 mg/kg, weekly) | Induced tumor regressions.[4] | [4] |
| PDX Model | Triple-Negative Breast Cancer | 37.5 mg/kg, oral, BID | Liposomal Doxorubicin (2.5 mg/kg, weekly) | Induced tumor regressions.[4] | [4] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: General workflow for in vivo this compound efficacy studies.
Protocol 1: this compound in Combination with Radiotherapy in a Syngeneic Mouse Model
This protocol is based on studies using MC38 and CT26 syngeneic models.[5][6]
1. Animal Model and Tumor Implantation:
- Use C57BL/6 mice for MC38 tumor cells or Balb/c mice for CT26 tumor cells.
- Subcutaneously inject a suspension of tumor cells into the flank of the mice.
- Allow tumors to grow to a palpable size before starting treatment.
2. Drug Preparation and Administration:
- Prepare this compound by resuspending it in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80.[5][9]
- Administer this compound orally at a dose of 75 mg/kg.[5][6]
- Dosing should occur 1 to 2 hours before irradiation.[5][6]
3. Radiotherapy:
- Anesthetize the mice before irradiation.
- Deliver a targeted dose of 2Gy of X-ray irradiation to the tumor.[5]
- Repeat the combination treatment daily for 5 consecutive days.[5][6]
4. Monitoring and Endpoint:
- Measure tumor volume and mouse body weight regularly throughout the study.
- The study endpoint is typically defined by a maximum tumor volume or signs of morbidity.[5][6]
- At the endpoint, tumors can be harvested for pharmacodynamic analysis, such as immunohistochemistry for pDNA-PKcs and γH2AX.[1]
Protocol 2: this compound in Combination with Olaparib in a Xenograft Mouse Model
This protocol is based on studies using patient-derived ovarian cancer xenografts (OC-PDX).[9]
1. Animal Model and Tumor Implantation:
- Use athymic nude mice.
- Implant tumor fragments from patient-derived xenografts subcutaneously.
- When tumors reach a specified volume, randomize the mice into treatment groups.[9]
2. Drug Preparation and Administration:
- Formulate this compound in 0.5% HPMC and 0.1% Tween-80 for oral administration.[9]
- Dose this compound at 75 mg/kg twice daily (morning and evening doses given 8 hours apart) for 5 consecutive days, followed by 2 days off.[9]
- Formulate olaparib in 10% DMSO and 30% Kleptose (HP-β-CD) for oral administration.[9]
- Administer olaparib at 100 mg/kg once daily, 1 hour after the morning dose of this compound, following the same 5 days on/2 days off schedule.[9]
3. Monitoring and Endpoint:
- Monitor tumor burden and animal well-being throughout the study.
- Treatments can last for several weeks.[9]
- At specified time points or at the end of the study, plasma and tumor samples can be collected for pharmacokinetic and pharmacodynamic analyses.[9]
Conclusion
This compound has demonstrated significant potential as a sensitizer for radiotherapy and chemotherapy in a variety of preclinical mouse models. The optimal in vivo dosing of this compound is dependent on the combination agent, the tumor model, and the experimental design. The data and protocols provided here offer a foundation for researchers to design robust in vivo studies to further explore the therapeutic potential of this promising DNA-PK inhibitor. Careful consideration of the dosing schedule and timing of administration in relation to the combination therapy is crucial for maximizing efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound | DNA-PK inhibitor | CAS 2230820-11-6 | Buy AZD7648 from Supplier InvivoChem [invivochem.com]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZD-7648 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZD-7648, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), in a variety of cell culture experiments. The following sections detail its mechanism of action, recommended working concentrations, and detailed protocols for key in vitro assays.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor of the catalytic subunit of DNA-PK.[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting DNA-PK, this compound effectively blocks the NHEJ pathway.[1][5] This inhibition prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents.[1] Consequently, this compound can sensitize cancer cells to these treatments, leading to increased cytotoxicity and tumor cell death.[6] Furthermore, in tumor cells with existing defects in other DNA repair pathways, this compound may be effective as a monotherapy.[1] The inhibition of NHEJ by this compound can also shift the DNA repair mechanism towards the more precise homology-directed repair (HDR) pathway, which has implications for gene editing applications.[5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in the inhibition of DNA-PKcs.
Recommended this compound Concentrations
The optimal concentration of this compound will vary depending on the cell line, experimental endpoint, and treatment duration. Below is a summary of reported effective concentrations and IC50 values from various studies.
| Parameter | Value | Cell Line / System | Notes | Reference |
| Biochemical IC50 | 0.6 nM | Cell-free assay | Potent inhibitor of DNA-PK. | [4][7][8] |
| Cellular IC50 | 91 nM | A549 (NSCLC) | Inhibition of IR-induced DNA-PK S2056 autophosphorylation. | [2] |
| Cellular IC50 | 92 nM | A549 (NSCLC) | Inhibition of IR-induced DNA-PK S2056 autophosphorylation. | [7] |
| Effective Concentration | ≥1 µM | A549 (NSCLC) | In combination with 2Gy IR for 48 hours, leads to G2/M arrest, increased micronuclei formation, and DNA damage foci. | [7] |
| Effective Concentration | 10 µM | HeLa | 1-hour treatment. | [7] |
| Effective Concentration | 100 nM - 1 µM | MC38 | In combination with IR for radiosensitization in clonogenic survival assays. | [6][9] |
| IC50 (Cell Viability) | 85.5 µM (72h) | HEL (AML) | Monotherapy. | [3] |
| IC50 (Cell Viability) | 97.7 µM (48h) | HEL (AML) | Monotherapy. | [3] |
| IC50 (Cell Viability) | 150-200 µM (24h) | HEL (AML) | Monotherapy. | [3] |
| Effective Concentration | 10-200 µM | CML and AML cell lines | Monotherapy, dose- and time-dependent decrease in cell viability. | [3][4] |
| Effective Concentration | 0.01 - 0.1 µM | Hep3B | For radiosensitivity testing in colony forming assays. | |
| Effective Concentration | 1 µM | HCT-116, A549, FaDu, SiHa | In combination with etoposide for 24 hours in clonogenic survival assays. | [10] |
| Concentration Range | 0-30 µM | A549, OAW42 | For Western blot analysis and cell cycle analysis. | [8] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared.[6]
-
Solubility: The solubility in DMSO is reported to be between 6 mg/mL (~15.77 mM) and 9 mg/mL (~23.65 mM).[7] Ensure the powder is completely dissolved. Gentle warming or vortexing may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 3 years for the powder).[7]
Protocol 2: Cell Viability Assay (e.g., MTT or WST-1)
This protocol is adapted from methodologies used for assessing the cytotoxic effects of this compound.[3][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be selected based on the expected IC50 values (e.g., 10 µM to 200 µM for leukemia cell lines as a starting point).[3][4] Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Protocol 3: Clonogenic Survival Assay for Radiosensitization
This protocol is designed to assess the ability of this compound to sensitize cells to ionizing radiation (IR).[6][11][10]
-
Cell Seeding: Plate cells at varying densities (e.g., 200, 400, 800, 1600, 3200 cells/well) in 6-well plates and allow them to attach overnight.[6]
-
Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM or 1 µM) or vehicle control (DMSO) for 1 hour prior to irradiation.[6][10]
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh medium (with or without this compound depending on the experimental design) and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate survival curves.
Protocol 4: Western Blotting for DNA Damage Markers
This protocol is for detecting changes in protein expression and phosphorylation related to the DNA damage response.
-
Cell Treatment: Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the specified time. If investigating radiosensitization, irradiate the cells after this compound pre-treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-H2AX (γH2AX), phospho-DNA-PKcs (S2056), cleaved PARP, and activated caspase-3.[3] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a general experimental workflow for using this compound in cell culture.
Caption: A general experimental workflow for using this compound.
References
- 1. This compound | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
AZD-7648: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
AZD-7648 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Its ability to sensitize cancer cells to radiation and certain chemotherapies makes it a compound of significant interest in oncology research.[1][3] This document provides detailed application notes and protocols for the solubility and preparation of this compound for laboratory use.
Physicochemical Properties and Solubility
This compound is an orally bioavailable compound.[2][4] For laboratory purposes, it is typically supplied as a powder.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.83 - 9 | 15.33 - 23.65 | Hygroscopic DMSO can reduce solubility; use fresh solvent.[4][5] Warming and sonication may be required.[4] |
| Ethanol | 3 | - | |
| Water | Insoluble | - | |
| 0.5% HPMC + 0.1% Tween-80 | - | - | Used for in vivo oral dosing formulations.[3] |
Note: The molecular weight of this compound is 380.41 g/mol . Batch-specific molecular weights may vary, affecting the solvent volumes required for preparing stock solutions.
Preparation of Stock Solutions
For in vitro and in vivo experiments, a concentrated stock solution of this compound is typically prepared in DMSO.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, 3.804 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate or warm the solution to 60°C to aid dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 3 years (as a powder) or at -80°C in solvent for up to 1 year.[5]
In Vitro Experimental Protocols
This compound is used in cell-based assays to study its effects on DNA damage repair, cell cycle, and apoptosis, often in combination with radiation or other DNA-damaging agents.
Protocol 2: General Protocol for In Vitro Treatment of Cell Lines
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in a complete cell culture medium. Typical final concentrations range from 100 nM to 10 µM.[3][5] It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration. For example, a 1-hour pre-treatment is often used before inducing DNA damage.[5]
-
Following incubation, proceed with downstream assays such as cell viability assays, clonogenic survival assays, western blotting for DNA damage markers (e.g., γH2AX, p-DNA-PK), or cell cycle analysis.[3][5]
In Vivo Experimental Protocols
For in vivo studies, this compound is typically administered orally.
Protocol 3: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Vehicle solution: 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80 in sterile water[3]
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the weight of the animals.[3]
-
Prepare the vehicle solution of 0.5% HPMC and 0.1% Tween-80 in sterile water.
-
Suspend the calculated amount of this compound powder in the vehicle solution.
-
Homogenize or sonicate the suspension to ensure it is uniform before administration.
-
Administer the this compound suspension to the animals via oral gavage. For studies involving radiotherapy, this compound is often administered 1 to 2 hours before irradiation.[3][6]
-
Monitor the animals for any adverse effects and proceed with the experimental timeline.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the DNA-PKcs in the NHEJ pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Application of AZD-7648 and Olaparib in Ovarian Cancer Models
Introduction
Ovarian cancer remains a significant challenge in oncology, often characterized by late-stage diagnosis and the development of resistance to standard therapies. A promising strategy to overcome these challenges lies in targeting the DNA Damage Response (DDR) network, a crucial pathway for cancer cell survival. This document details the synergistic application of two potent DDR inhibitors: AZD-7648, a selective inhibitor of DNA-dependent protein kinase (DNA-PK), and olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2]
Olaparib functions by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of toxic DNA double-strand breaks (DSBs).[5][6] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DSBs is highly lethal, a concept known as synthetic lethality.[4]
This compound is an orally bioavailable and selective ATP-competitive inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs.[7][8] By inhibiting DNA-PK, this compound prevents the repair of DSBs.[7] The combination of olaparib-induced DSB formation and this compound-mediated inhibition of DSB repair creates a powerful synergistic anti-tumor effect, leading to increased genomic instability and apoptotic cell death.[1] Preclinical studies have demonstrated that this combination induces sustained tumor regression in various cancer models, including patient-derived ovarian cancer xenografts (OC-PDXs).[1][2][9]
These application notes provide a summary of the preclinical data and detailed protocols for researchers to investigate the synergy between this compound and olaparib in ovarian cancer models.
Signaling Pathway and Mechanism of Synergy
The synergy between olaparib and this compound is rooted in their complementary inhibition of two critical DNA repair pathways. Olaparib targets the Base Excision Repair (BER) pathway by inhibiting PARP, which is responsible for repairing single-strand breaks (SSBs). When PARP is inhibited, these SSBs persist and are converted into more lethal double-strand breaks (DSBs) during DNA replication. This compound targets the Non-Homologous End Joining (NHEJ) pathway by inhibiting DNA-PK, the primary pathway for repairing DSBs. The concurrent inhibition of both pathways results in an overwhelming accumulation of unrepaired DNA damage, leading to cell cycle arrest and apoptosis.
Data Presentation: In Vivo Efficacy in Ovarian Cancer PDX Models
The combination of this compound and olaparib has demonstrated significant anti-tumor efficacy, including tumor regression, in patient-derived xenograft (PDX) models of ovarian cancer.[2][9] The data below summarizes results from key preclinical studies.
| Model | Cancer Type | Treatment Group | Dosing Schedule | Outcome | Reference |
| CTG-703 | Ovarian | This compound + Olaparib | Not specified in snippet | Tumor Regression | [9] |
| OV2022 | Ovarian | This compound + Olaparib | Not specified in snippet | Tumor Regression | [9] |
| HOC513 | Ovarian (BRCA1 truncated) | Olaparib | 100 mg/kg, p.o., 5 days on/2 off | Tumor Growth Inhibition | [10] |
| HOC513 | Ovarian (BRCA1 truncated) | This compound + Olaparib | This compound: 75 mg/kg, p.o., BID, 5/2Olaparib: 100 mg/kg, p.o., 5/2 | Potentiated Efficacy / Regression | [10][11] |
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the synergy between this compound and olaparib in ovarian cancer cell lines.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the cytotoxic effects of this compound and olaparib, alone and in combination, and to calculate synergy.
A. Materials
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and Olaparib (stock solutions in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT reagent, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., SynergyFinder, Combenefit)
B. Procedure
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a dose-response matrix. Serially dilute this compound and olaparib in culture medium to create a range of concentrations (e.g., 7-point dilutions for each drug).
-
Include single-agent controls for both drugs and a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (MTT Assay Example): [12][13]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Input the dose-response matrix data into synergy analysis software to calculate synergy scores based on models like Bliss independence or Highest Single Agent (HSA). A score > 10 is typically considered synergistic.
-
Protocol 2: DNA Damage Quantification (Alkaline Comet Assay)
This protocol measures DNA strand breaks in cells following treatment.[16][17]
A. Materials
-
6-well plates
-
Treated cells (from a parallel experiment to Protocol 1)
-
CometAssay® Kit (or equivalent reagents: Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer)
-
Microscope slides (CometSlide™ or equivalent)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR® Green)
-
Image analysis software (e.g., Comet Score, ImageJ)
B. Procedure
-
Cell Harvesting:
-
Treat cells in 6-well plates with selected concentrations of this compound, olaparib, or the combination for 24-48 hours.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Combine 10 µL of the cell suspension with 100 µL of molten low-melting-point agarose at 37°C.
-
Pipette the mixture onto a CometSlide™ and allow it to solidify at 4°C for 15 minutes.
-
-
Cell Lysis:
-
Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for 1-2 hours.
-
-
Alkaline Unwinding:
-
Immerse the slides in Alkaline Unwinding Solution (pH > 13) for 20-40 minutes at room temperature, protected from light.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with the same alkaline buffer.
-
Run the electrophoresis at ~1 V/cm (e.g., 25V) for 20-30 minutes.
-
-
Staining and Visualization:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green).
-
Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
-
Data Analysis: [18]
-
Capture images of at least 50-100 cells per sample.
-
Use image analysis software to quantify the extent of DNA damage by measuring the "tail moment" (the product of the tail length and the fraction of DNA in the tail).
-
Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[19][20]
A. Materials
-
Opaque-walled 96-well plates
-
Treated cells (from a parallel experiment to Protocol 1)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
B. Procedure
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with drugs as described in Protocol 1 (steps B1-B2).
-
Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
-
-
Subtract the background luminescence (from wells with medium only).
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
Compare the caspase activation levels between single-agent and combination treatments. A significantly higher activation in the combination group indicates synergistic induction of apoptosis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. promega.de [promega.de]
- 20. Evaluation of the cytotoxicity of the Bithionol-paclitaxel combination in a panel of human ovarian cancer cell lines | PLOS One [journals.plos.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
Application Note: Assessing AZD-7648 Target Engagement Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Inhibition of DNA-PKcs by this compound prevents the autophosphorylation of DNA-PKcs at serine 2056 (p-DNA-PKcs Ser2056), a critical step for its function in DNA repair.[3][4] This application note provides a detailed protocol for assessing the target engagement of this compound in cancer cell lines by measuring the inhibition of DNA-PKcs autophosphorylation and the modulation of downstream DNA damage response markers using Western blot analysis.
Mechanism of Action
This compound is an ATP-competitive inhibitor of DNA-PKcs with a reported IC50 of 0.6 nM in biochemical assays.[5][6] By binding to the ATP-binding site of DNA-PKcs, this compound prevents the kinase from phosphorylating itself and other downstream substrates, effectively blocking the NHEJ DNA repair pathway.[1][2] This leads to an accumulation of DNA damage, particularly in cancer cells treated with DNA-damaging agents like ionizing radiation (IR) or certain chemotherapies, ultimately resulting in enhanced tumor cell death.[1][4]
Signaling Pathway
Upon DNA double-strand break (DSB) formation, the Ku70/80 heterodimer binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, leading to its autophosphorylation at multiple sites, including Ser2056.[7] Activated DNA-PKcs then phosphorylates a number of downstream targets to orchestrate DNA repair, including histone H2AX (to form γH2AX) and Replication Protein A (RPA). This compound directly inhibits the kinase activity of DNA-PKcs, preventing these phosphorylation events.
Figure 1: DNA-PK Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Western Blot for this compound Target Engagement
This protocol describes the steps to assess this compound target engagement by quantifying the levels of p-DNA-PKcs (Ser2056), total DNA-PKcs, and downstream markers.
Materials and Reagents
-
Cell Lines: e.g., A549 (non-small cell lung cancer), OAW42 (ovarian cancer), or other relevant cancer cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
DNA-damaging agent (optional): e.g., Doxorubicin or ionizing radiation source.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer.
-
Western Blot: Transfer apparatus, PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-DNA-PKcs (Ser2056)
-
Mouse anti-total DNA-PKcs
-
Rabbit anti-γH2AX (Ser139)
-
Rabbit anti-p-RPA32 (Ser4/Ser8)
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Figure 2: Experimental Workflow for Western Blot Analysis.
Step-by-Step Procedure
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1-2 hours.
-
Optional: Induce DNA damage by adding a DNA-damaging agent (e.g., 100 nM doxorubicin) or by exposing cells to ionizing radiation (e.g., 6 Gy) and incubate for the desired time (e.g., 30 minutes to 16 hours).[4]
-
Include vehicle control (DMSO) and DNA damage-only control groups.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli loading buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (Ser2056) (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total DNA-PKcs and a loading control like β-actin or GAPDH.
-
Normalization: Calculate the ratio of the p-DNA-PKcs signal to the total DNA-PKcs signal. Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables for easy comparison.
Table 1: this compound Inhibition of DNA-PKcs Autophosphorylation
| Treatment Group | This compound Conc. (µM) | p-DNA-PKcs (Ser2056) Intensity (Normalized) | Total DNA-PKcs Intensity (Normalized) | p-DNA-PKcs / Total DNA-PKcs Ratio | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 0.01 | 0.85 | 1.02 | 0.83 | 17% |
| This compound | 0.1 | 0.52 | 0.98 | 0.53 | 47% |
| This compound | 1 | 0.15 | 1.01 | 0.15 | 85% |
| This compound | 10 | 0.05 | 0.99 | 0.05 | 95% |
Table 2: Effect of this compound on Downstream DNA Damage Markers (in the presence of a DNA-damaging agent)
| Treatment Group | This compound Conc. (µM) | γH2AX Intensity (Normalized) | p-RPA32 Intensity (Normalized) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| DNA Damage Only | 0 | 5.20 | 4.80 |
| DNA Damage + this compound | 0.1 | 3.10 | 2.90 |
| DNA Damage + this compound | 1 | 1.50 | 1.40 |
| DNA Damage + this compound | 10 | 1.10 | 1.05 |
Logical Relationship Diagram
Figure 3: Logical Flow of the Target Engagement Experiment.
Conclusion
This Western blot protocol provides a reliable method for researchers to assess the target engagement of this compound in a cellular context. By quantifying the dose-dependent inhibition of DNA-PKcs autophosphorylation and its impact on downstream signaling, scientists can effectively evaluate the potency and mechanism of action of this and other DNA-PK inhibitors in preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 6. selleckchem.com [selleckchem.com]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring AZD-7648 Radiosensitization with Clonogenic Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting DNA-PK, this compound compromises the cancer cells' ability to repair DNA damage induced by ionizing radiation (IR), thereby enhancing the efficacy of radiotherapy.[1][4][5][6][7][8] The clonogenic survival assay is the gold standard method for quantifying the ability of a single cell to proliferate into a colony, serving as a measure of reproductive cell survival after treatment with cytotoxic agents like radiation.[9][10][11][12][13] This application note provides a detailed protocol for utilizing the clonogenic survival assay to evaluate the radiosensitizing effects of this compound.
Principle of the Assay
The clonogenic assay assesses the long-term viability of cancer cells following treatment. By comparing the colony-forming ability of cells treated with radiation alone to those treated with a combination of this compound and radiation, the radiosensitizing potential of the drug can be quantified. A reduction in the number and size of colonies in the combination treatment group compared to the radiation-only group indicates radiosensitization.
Signaling Pathway of DNA-PK in DNA Double-Strand Break Repair
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK inhibitor AZD7648 is a more portent radiosensitizer than PARP inhibitor Olaparib in BRCA1/2 deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Pharmacodynamic Markers of AZD-7648 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by chemotherapy or radiotherapy, thereby enhancing their anti-tumor activity.[3][4] These application notes provide detailed protocols for immunohistochemical (IHC) detection of key pharmacodynamic (PD) markers to assess the in-situ activity of this compound in preclinical and clinical tissue samples. The primary PD markers discussed are phosphorylated DNA-PK catalytic subunit at serine 2056 (p-DNA-PKcs S2056), phosphorylated replication protein A 32 kDa subunit at serines 4 and 8 (p-RPA32 S4/S8), and phosphorylated histone H2AX at serine 139 (γH2AX).
Mechanism of Action and Pharmacodynamic Markers
This compound competitively binds to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its kinase activity.[2] This disruption of the NHEJ pathway leads to an accumulation of unrepaired DSBs, cell cycle arrest, and ultimately, tumor cell death.[5][6] The inhibition of DNA-PK by this compound can be monitored by assessing the phosphorylation status of its downstream targets and markers of DNA damage.
-
p-DNA-PKcs (S2056): Autophosphorylation of DNA-PKcs at serine 2056 is a critical step in the activation of the NHEJ pathway. Inhibition of DNA-PK activity by this compound leads to a reduction in p-DNA-PKcs (S2056) levels.[3][7]
-
p-RPA32 (S4/S8): Replication protein A (RPA) is involved in DNA replication and repair. Its phosphorylation at serines 4 and 8 is mediated by DNA-PK in response to DNA damage. A decrease in p-RPA32 (S4/S8) can indicate DNA-PK inhibition.[3]
-
γH2AX: Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to DNA DSBs and serves as a sensitive marker of DNA damage.[5] While DNA damage induction will increase γH2AX levels, the persistence of γH2AX foci due to the inhibition of DNA repair by this compound is a key indicator of its activity.[3]
Signaling Pathway
Caption: this compound inhibits DNA-PKcs, blocking the NHEJ pathway of DNA repair.
Quantitative Data Summary
The following table summarizes quantitative data on the pharmacodynamic effects of this compound from preclinical studies. Data has been extracted and compiled from published literature.
| Cell Line/Model | Treatment | Marker | Time Point | Change in Marker Level | Reference |
| A549 Xenografts | This compound (100 mg/kg) + IR (6 Gy) | p-DNA-PKcs (S2056) | 0.5, 3, 7 hours | Significant decrease vs. IR alone (p<0.0001 at 0.5h & 7h, p=0.0005 at 3h) | [3] |
| A549 Xenografts | This compound (100 mg/kg) + IR (6 Gy) | γH2AX | 0.5, 7 hours | Significant decrease in initial induction vs. IR alone (p=0.05 at 0.5h, p=0.02 at 7h), but prolonged presence | [3] |
| FaDu ATM KO Xenografts | This compound (75 mg/kg) | p-DNA-PKcs (S2056) | 30 minutes | ~80% reduction | [3] |
| FaDu ATM KO Xenografts | This compound (75 mg/kg) | p-RPA32 (S4/S8) | 30 minutes | ~80% reduction | [3] |
| FaDu ATM KO Xenografts | This compound (75 mg/kg) | γH2AX | 30 minutes | ~80% reduction | [3] |
| OAW42 cells | This compound + Doxorubicin | p-DNA-PKcs (S2056) | 30 min, 2, 4 hours | Downregulation | [3][4] |
| OAW42 cells | This compound + Doxorubicin | γH2AX | 8, 16 hours | Increased levels compared to doxorubicin alone | [3][4] |
| LAMA-84 cells | This compound (10 µM - 200 µM) | γH2AX (MFI) | Not specified | Dose-dependent increase | [5] |
| HEL cells | This compound (10 µM - 200 µM) | γH2AX (MFI) | Not specified | Dose-dependent increase | [5] |
| KG-1 cells | This compound (10 µM - 200 µM) | γH2AX (MFI) | Not specified | Dose-dependent increase | [5] |
Experimental Protocols
Immunohistochemistry Workflow
References
- 1. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting unexpected AZD-7648 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, AZD-7648. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, orally bioavailable ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK) catalytic subunit. DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage. This can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy, or it can be effective as a monotherapy in tumors with high levels of endogenous DNA damage.
Q2: I am not observing the expected level of cytotoxicity with this compound. What are the possible reasons?
Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line-Dependent Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, in a study with chronic and acute myeloid leukemia cell lines, LAMA-84, HEL, and KG-1 cells were found to be the most sensitive, while HL-60 and K-562 cells showed lower sensitivity. The genetic background of the cells, particularly the status of other DNA damage response (DDR) pathways, can influence the outcome.
-
Drug Concentration and Exposure Time: Ensure that the concentration of this compound and the duration of treatment are appropriate for your cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines and experimental conditions. For some cell lines, an IC50 may not be reached even at high concentrations (>200 µM).
-
Experimental Combination: The efficacy of this compound is often most pronounced when used in combination with a DNA-damaging agent. As a monotherapy, its effect may be more modest in cell lines without underlying defects in other DNA repair pathways.
-
Drug Stability and Storage: Ensure the proper handling and storage of your this compound stock solution. It is typically dissolved in DMSO, and repeated freeze-thaw cycles or improper storage can affect its potency.
Q3: My cells are showing higher-than-expected toxicity or off-target effects. What could be the cause?
While this compound is highly selective for DNA-PK, unexpected toxicity can occur:
-
High Concentrations: At very high concentrations, off-target effects on other kinases, although significantly less potent, might contribute to toxicity.
-
Genomic Instability in Gene Editing Contexts: Recent studies have revealed that when used to enhance homology-directed repair (HDR) in CRISPR-Cas9 gene editing, this compound can cause large-scale genomic alterations. These include deletions of thousands of DNA bases and even the loss of entire chromosome arms. This is a critical consideration if you are using this compound in gene editing applications.
-
Synergistic Toxicity with Combination Agents: When combined with other agents like doxorubicin or olaparib, the synergistic effect might lead to increased toxicity in certain cell lines or in vivo models. Careful dose-response studies are necessary to find the optimal therapeutic window.
-
Normal Tissue Toxicity: In vivo studies have suggested that combining this compound with radiation can increase toxicity to normal tissues, such as the gastrointestinal tract.
Q4: I am using this compound to enhance CRISPR-mediated HDR and seeing unexpected genomic rearrangements. Why is this happening?
The intended use of this compound in this context is to inhibit the competing NHEJ pathway, thereby promoting the more precise HDR pathway. However, this inhibition can lead to unresolved DNA double-strand breaks, which can then be improperly repaired, leading to large deletions, chromosome arm loss, and translocations. This is a significant on-target, but unintended, consequence of potent DNA-PK inhibition during gene editing. Researchers should be cautious and use assays capable of detecting large-scale genomic alterations, such as long-read sequencing or droplet digital PCR for copy number analysis, when using this compound in gene editing experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media conditions. Authenticate cell lines regularly. |
| Drug Preparation | Prepare fresh dilutions of this compound from a validated stock for each experiment. Use fresh, high-quality DMSO for stock preparation. |
| Assay Timing | Optimize the incubation time with this compound. Effects on cell viability may be time-dependent and cell-line specific. |
| Assay Type | Consider using multiple types of viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo, Annexin V/PI staining) to confirm results. |
Issue 2: Lack of Synergy with Radiotherapy or Chemotherapy
| Potential Cause | Troubleshooting Steps |
| Dosing Schedule | The timing of this compound administration relative to the DNA-damaging agent is critical. Typically, this compound is administered shortly before and/or after the damaging agent to ensure DNA-PK is inhibited during the period of active DNA repair. |
| Insufficient DNA Damage | The dose of radiation or chemotherapy may be too low to induce a sufficient number of DNA double-strand breaks for this compound to have a synergistic effect. |
| Cell-Intrinsic Resistance | The cancer cells may have redundant or alternative DNA repair pathways that compensate for the inhibition of NHEJ. |
| In Vivo Model Considerations | In animal studies, pharmacokinetic and pharmacodynamic properties of this compound and the combination agent need to be considered to ensure adequate drug exposure in the tumor tissue. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target | Assay Condition | IC50 (nM) |
| DNA-PK (Cell-free) | Biochemical assay | 0.6 |
| DNA-PKcs (pS2056) | A549 cells + IR | 92 |
| PI3Kγ | 1370 | |
| ATM | 17930 |
Table 2: Effects of this compound in Combination with Olaparib in ATM-deficient vs. Wild-Type Cells
| Cell Line | Treatment | Effect |
| FaDu ATM KO | This compound + Olaparib | Enhanced G2/M arrest, increased micronuclei formation, greater chromosomal aberrations. |
| FaDu WT | This compound + Olaparib | Minimal effect compared to ATM KO cells. |
| A549 ATM KO | This compound + Olaparib | Synergistic growth inhibition. |
| A549 WT | This compound + Olaparib | Less pronounced synergistic effect. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-DNA-PKcs (Ser2056)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with the desired concentration of this compound for 1 hour.
-
Induce DNA Damage: Expose cells to ionizing radiation (e.g., 8 Gy) or a chemical DNA-damaging agent.
-
Cell Lysis: After the desired post-treatment time (e.g., 1 hour), wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-DNA-PKcs (Ser2056). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the signal to a loading control like β-actin.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Plate cells at various densities in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound.
-
Irradiation: Irradiate the cells with different doses of radiation.
-
Incubation: Replace the medium after 24 hours and incubate for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing at least 50 cells).
-
Calculation: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Caption: A logical workflow for troubleshooting unexpected this compound results.
AZD-7648 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the DNA-PK inhibitor, AZD-7648. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable and ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK).[1][2] By inhibiting DNA-PK, this compound interferes with the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[1][2] This inhibition enhances the efficacy of DNA-damaging agents like radiotherapy and chemotherapy.[1][3]
Q2: How selective is this compound for DNA-PK?
This compound is a highly potent and selective inhibitor of DNA-PK, with a biochemical IC50 of 0.6 nM.[4] In a kinase panel screen of 397 kinases, only DNA-PK, PI3Kα, PI3Kδ, and PI3Kγ showed greater than 50% inhibition at a 1 µM concentration of this compound.[3] It demonstrates over 100-fold selectivity against 396 other kinases.[4]
Q3: What are the known off-target kinases for this compound?
The primary known off-target kinases for this compound belong to the PI3K family. Specifically, it has been shown to have some activity against PI3Kα, PI3Kδ, and PI3Kγ.[3] However, this compound is significantly more selective for DNA-PK. For instance, it is over 100 times more selective for DNA-PK than for PI3Kα and PI3Kδ, and 63 times more selective for DNA-PK than for PI3Kγ in biochemical assays.[3]
Q4: Has this compound been associated with off-target effects at the genomic level?
Yes, a recent study has revealed that when used to enhance homology-directed repair (HDR) in CRISPR-Cas9 gene editing, this compound can cause large-scale genomic alterations.[5] These alterations include the deletion of thousands of DNA bases and even the loss of entire chromosome arms, leading to genomic instability.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with DNA-PK inhibition alone (e.g., effects on cell metabolism or signaling pathways regulated by PI3K). | Off-target inhibition of PI3K isoforms. | 1. Review the known off-target profile of this compound (see Table 1).2. Perform a Western blot to check the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., p-AKT, p-S6K).3. Consider using a more specific PI3K inhibitor as a control to delineate the effects.4. Titrate the concentration of this compound to the lowest effective dose for DNA-PK inhibition to minimize off-target effects. |
| In CRISPR-mediated gene editing experiments, observation of large deletions, chromosomal abnormalities, or unexpected cell death. | This compound-induced genomic instability. [5] | 1. Carefully evaluate the genomic integrity of edited cells using techniques like long-range PCR, digital droplet PCR, or whole-genome sequencing.2. Reduce the concentration of this compound and/or the duration of exposure.3. Consider alternative methods to enhance HDR that do not rely on DNA-PK inhibition.4. If possible, screen for edited clones with the desired modification but without large-scale genomic alterations. |
| Variability in experimental results when combining this compound with other DNA damage response (DDR) inhibitors. | Complex interplay between DNA repair pathways and potential off-target effects. | 1. Consult the literature for known interactions between DNA-PK and the other targeted DDR pathways.2. Use a matrix of concentrations for both inhibitors to identify synergistic, additive, or antagonistic effects.3. Validate findings in multiple cell lines to ensure the observed effect is not cell-type specific. |
Data Presentation
Table 1: Kinase Selectivity of this compound
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. DNA-PK (Biochemical) |
| DNA-PK | 0.6[4] | 91 (pS2056 in A549 cells)[3] | 1x |
| PI3Kα | >60 | >8200 | >100x[3] |
| PI3Kβ | - | >10000 | >90x (cellular)[6] |
| PI3Kδ | >60 | >10000 | >100x[3] |
| PI3Kγ | 38 | 950 | 63x[3] |
| ATM | - | >10000 | >90x (cellular)[6] |
| ATR | - | >10000 | >90x (cellular)[6] |
| mTOR | - | >10000 | >90x (cellular)[6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines the general steps for assessing the selectivity of a compound like this compound against a broad panel of kinases.
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO to be used for the kinase assays.
-
-
Kinase Panel Selection:
-
Choose a commercial vendor that offers kinase profiling services (e.g., ThermoFisher's SelectScreen, Eurofins, Promega).
-
Select a panel that includes a wide range of human kinases, including those from the PI3K-like kinase (PIKK) family.
-
-
Assay Performance (as typically performed by the vendor):
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the specific kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
The test compound (this compound) is added at a fixed concentration (e.g., 1 µM for initial screening) or in a dose-response manner.
-
The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis:
-
The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO control.
-
For dose-response experiments, IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (DNA-PK).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to verify that a drug binds to its intended target in a cellular context.
-
Cell Culture and Treatment:
-
Culture the cells of interest to a sufficient density.
-
Treat the cells with either vehicle (DMSO) or the desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
-
Protein Quantification and Analysis:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (DNA-PK) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Interpretation:
-
Binding of this compound to DNA-PK will stabilize the protein, leading to a higher melting temperature.
-
This will be observed as a greater amount of soluble DNA-PK at higher temperatures in the this compound-treated samples compared to the vehicle control.
-
Mandatory Visualizations
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
AZD-7648 induced genomic instability with CRISPR-Cas9.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZD-7648 to enhance CRISPR-Cas9 mediated gene editing.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3][4] By inhibiting DNA-PK, this compound effectively blocks the NHEJ repair pathway.[1][5]
Q2: Why is this compound used in conjunction with CRISPR-Cas9 experiments?
The CRISPR-Cas9 system functions by creating a targeted DSB in the genome.[6][7] The cell can repair this break via two main pathways: the fast, error-prone NHEJ pathway or the slower, high-fidelity homology-directed repair (HDR) pathway.[6][7] For precise gene editing, such as inserting a new DNA sequence, the HDR pathway is required. Researchers use this compound to block the competing NHEJ pathway, thereby forcing the cell to utilize HDR, which can significantly enhance the efficiency of precise, template-driven gene editing.[5][7]
Q3: What is the most significant risk associated with using this compound to enhance HDR?
Recent studies have uncovered a major risk: the induction of large-scale, catastrophic genomic instability.[6][8] While this compound can increase the desired precise edits, it can also lead to massive, unintended genetic changes in a significant portion of cells.[6][7]
Q4: What specific types of genomic instability have been observed with this compound and CRISPR-Cas9?
Researchers have reported severe and unpredictable genomic alterations, including:
-
Large Deletions: The deletion of thousands of DNA base pairs around the target site.[5][6][7]
-
Chromosomal Breakage: The loss of entire chromosome arms.[5][6][7] These events render the genome unstable, with potentially severe and unpredictable consequences for the edited cells.[5][6]
Section 2: Troubleshooting Guide
Q5: I am observing high levels of cell toxicity and death after treatment with this compound. What can I do to mitigate this?
High cell toxicity can result from the compound's activity or the experimental conditions. Consider the following troubleshooting steps:
-
Optimize Concentration: Titrate the concentration of this compound to find the optimal balance between HDR enhancement and cell viability. High concentrations can lead to excessive DNA damage and apoptosis.[9]
-
Limit Exposure Time: Reduce the duration of this compound treatment. Continuous exposure may not be necessary and could contribute to toxicity.
-
Assess Cell Health: Ensure your cell line is healthy and growing optimally before the experiment. Stressed cells are more susceptible to DNA damage-inducing agents.[10]
-
Check Reagent Quality: Verify the purity and proper storage of your this compound stock. Ensure it is fully dissolved; solubility in DMSO is up to 20 mM.[11]
Q6: My HDR efficiency is not increasing as expected, or my knockout efficiency is low. What are potential causes?
Several factors can lead to suboptimal editing efficiency:
-
Suboptimal sgRNA Design: The efficiency of the initial CRISPR-Cas9 cut is critical. Test two to three different sgRNA designs to find the most effective one.[12][13]
-
Inefficient Delivery: The delivery of CRISPR components (Cas9, sgRNA, donor template) and this compound is a critical variable. Optimize your transfection or electroporation protocol for your specific cell type.[10][12] Using ribonucleoprotein (RNP) complexes can sometimes improve efficiency and reduce off-target effects compared to plasmids.[13]
-
Cell Line Specificity: Different cell lines have varying efficiencies of DNA repair.[12] Some cell lines may have inherently low HDR activity that cannot be sufficiently overcome by NHEJ inhibition alone.
-
Donor Template Design: Ensure your homology arms are of sufficient length and that the donor template concentration is optimized.
Q7: How can I screen for the large-scale genomic alterations reported in recent studies?
Standard genotyping methods that only analyze the immediate on-target site (like Sanger sequencing of a short PCR product) will miss these large-scale events. To detect them, you must analyze the wider genomic environment:
-
Long-Range PCR: Design PCR primers that amplify a large region (several kilobases) spanning the target site. A failure to amplify or a smaller-than-expected product size can indicate a large deletion.
-
Quantitative PCR (qPCR): Use qPCR assays with probes targeting regions at varying distances from the cut site to assess copy number variation.
-
Next-Generation Sequencing (NGS): Whole-genome sequencing or targeted deep sequencing of a large region around the cut site is the most comprehensive method for identifying large deletions, inversions, and other complex rearrangements.
Section 3: Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| DNA-PK | Biochemical / Enzyme Assay | 0.6 nM | [2][14] |
| DNA-PKcs (pS2056) | Cell-based (A549) | 92 nM | [2][15] |
| PI3Kγ | Kinase Panel | 1.37 µM | [11] |
| ATM | Kinase Panel | 17.93 µM |[11] |
Table 2: this compound Induced Markers of Genomic Instability
| Cell Line | Treatment | Endpoint | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| A549 | 1 µM this compound + 2Gy IR | Micronuclei Formation | 4-fold | [2] |
| A549 | 1 µM this compound + 2Gy IR | γH2AX Foci | 3-fold | [2] |
| HEL (Leukemia) | 150 µM this compound (24h) | γH2AX Positive Cells | 7.3-fold | |
| LAMA-84 (Leukemia) | 200 µM this compound | γH2AX Positive Cells | 4.4-fold |
| KG-1 (Leukemia) | 200 µM this compound (48h) | γH2AX Positive Cells | 6.2-fold | |
Experimental Protocols
Protocol 1: General Workflow for CRISPR-Cas9 Editing with this compound
-
Preparation:
-
Culture cells under optimal conditions to ensure they are healthy and in the logarithmic growth phase.
-
Prepare high-quality CRISPR-Cas9 components: Cas9 (protein or plasmid), validated sgRNA, and a donor DNA template for HDR experiments.
-
Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO) and store at -20°C.
-
-
Transfection/Electroporation:
-
Deliver the CRISPR-Cas9 components to the target cells using an optimized protocol (e.g., lipid-based transfection, electroporation). For RNP delivery, pre-complex Cas9 protein and sgRNA according to the manufacturer's instructions.
-
-
This compound Treatment:
-
Immediately following transfection, add this compound to the cell culture medium at the desired final concentration (Note: concentration should be optimized, starting in the range of 1-10 µM based on cellular IC50 values and toxicity profiles).
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
-
Cell Recovery and Expansion:
-
Wash the cells to remove the transfection reagents and this compound.
-
Culture the cells in fresh medium. Allow sufficient time for the editing to occur and for the cell population to recover (typically 48-72 hours post-transfection).
-
-
Analysis:
-
Harvest a portion of the cells to extract genomic DNA.
-
Analyze on-target editing efficiency using methods like T7E1 assay, Sanger sequencing, or NGS.
-
Crucially, perform analysis for large-scale genomic alterations as described in Q7.
-
If desired, perform single-cell cloning to isolate and expand clonal populations with the specific edit.[9]
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci (DNA Damage)
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with CRISPR-Cas9 components and/or this compound as described in Protocol 1. Include appropriate controls (untreated, CRISPR only, this compound only).
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA (or other suitable blocking buffer) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software. A significant increase in foci indicates elevated levels of DNA double-strand breaks.[2]
Section 4: Diagrams and Workflows
Caption: DNA Double-Strand Break Repair Pathways and this compound Intervention.
Caption: Experimental Workflow for CRISPR-Cas9 Editing with this compound.
Caption: Troubleshooting Logic Flow for Common Issues.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geg-tech.com [geg-tech.com]
- 6. news-medical.net [news-medical.net]
- 7. Researchers Uncover Destructive Side Effect of CRISPR-Cas Gene Scissors | Lab Manager [labmanager.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 10. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 13. idtdna.com [idtdna.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing AZD-7648 and Radiotherapy Combination Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor AZD-7648 in combination with radiotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it synergize with radiotherapy?
A1: this compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs).[2][3][4][5] Radiotherapy induces DSBs in cancer cells, leading to cell death.[6] By inhibiting DNA-PK, this compound prevents the repair of these radiation-induced DSBs, leading to increased cytotoxicity and enhancing the efficacy of radiotherapy.[2] This combination can lead to increased tumor cell death, tumor growth inhibition, and in some cases, complete tumor regression.[6][7][8]
Q2: What is the optimal timing for administering this compound relative to radiotherapy?
A2: Based on preclinical studies, this compound is typically administered orally 1 to 2 hours before each radiotherapy fraction.[6][7][9] This timing is designed to ensure that the inhibitor is present at a sufficient concentration to block DNA-PK activity at the time of radiation-induced DNA damage.
Q3: Does this compound have single-agent activity?
A3: In several preclinical models, this compound as a monotherapy did not show significant tumor growth inhibition.[6][10] Its primary role in the context of radiotherapy is as a radiosensitizer.[11] However, it may have monotherapy potential in tumors with high endogenous levels of DNA damage due to defects in other DNA repair pathways.[2]
Q4: What are the potential off-target effects or toxicities to consider when combining this compound with radiotherapy?
A4: A key consideration is the potential for sensitization of normal tissues to radiation.[10] Studies have shown that the radiosensitizing effects of DNA-PK inhibitors can extend to normal tissues, which could lead to increased toxicity.[10] Careful dose-escalation studies and monitoring of normal tissue toxicity are crucial. Additionally, some research suggests that while promoting precise gene editing, this compound can lead to large-scale genomic alterations, which warrants caution.[12][13]
Q5: How does the combination of this compound and radiotherapy affect the tumor microenvironment?
A5: The combination has been shown to induce an anti-tumor immune response.[4][7] Studies have reported that this combination can lead to durable, immune-mediated tumor control, dependent on CD8+ T cells.[4][7] This immunogenic cell death can result in long-term tumor control and the generation of tumor antigen-specific immunological memory.[4][7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent radiosensitization effect in clonogenic survival assays. | Suboptimal this compound concentration. Different cell lines may have varying sensitivity. | Perform a dose-response curve with this compound alone to determine the non-toxic concentration range. Then, test a range of concentrations in combination with a fixed dose of radiation.[11] |
| Incorrect timing of this compound administration. The inhibitor may not be present during the critical window of DNA damage. | Add this compound to the cell culture 1-2 hours prior to irradiation to allow for sufficient cellular uptake and target engagement.[6] | |
| Cell line-specific resistance mechanisms. | Consider the status of other DNA repair pathways (e.g., homologous recombination) in your cell line, as this can influence dependence on NHEJ. | |
| High background in γH2AX foci assay. | Inadequate antibody titration or non-specific binding. | Optimize the concentration of the primary anti-γH2AX antibody. Include appropriate isotype controls and ensure thorough washing steps. |
| Endogenous DNA damage in the cell line. | Culture cells in optimal conditions to minimize stress. Establish a baseline level of γH2AX foci in untreated control cells. | |
| No significant increase in G2/M arrest after combination treatment. | Cell cycle analysis timing is not optimal. The peak of G2/M arrest may occur at a different time point. | Perform a time-course experiment, analyzing the cell cycle at multiple time points (e.g., 24, 48, 72 hours) after treatment.[3] |
| The cell line may not be proficient in the G2/M checkpoint. | Verify the G2/M checkpoint competency of your cell line using a known G2/M arresting agent. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of significant tumor growth delay with the combination therapy. | Suboptimal dosing or scheduling. The dose of this compound or the fractionation schedule of radiotherapy may not be optimal. | Refer to published studies for effective dose ranges (e.g., 50-100 mg/kg for this compound) and radiotherapy schedules (e.g., 2Gy x 5 consecutive days).[7][14] Consider a dose-escalation study for this compound. |
| Poor bioavailability of this compound. | Ensure proper formulation and administration of the drug. This compound is orally bioavailable and is typically resuspended in 0.5% hydroxypropyl methylcellulose + 0.1% Tween-80.[6] | |
| Tumor model resistance. The chosen tumor model may be inherently resistant to this combination. | Investigate the DNA repair pathway status of the tumor model. Tumors with intact homologous recombination repair may be less sensitive. | |
| Significant toxicity observed in the host (e.g., weight loss, skin reactions). | Radiosensitization of normal tissues. this compound can enhance radiation damage to healthy tissues. | Reduce the dose of this compound or the radiation dose per fraction.[10] Monitor animal health closely and establish clear endpoints for toxicity. |
| Drug formulation issues. | Ensure the vehicle for this compound is well-tolerated by the animals. | |
| Variability in tumor response within a treatment group. | Inconsistent tumor size at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a specific, uniform size. |
| Inaccurate drug administration or radiation delivery. | Ensure consistent oral gavage technique and precise targeting of the tumor with radiation, shielding normal tissues as much as possible. |
Data Presentation
Table 1: In Vitro Radiosensitization with this compound
| Cell Line | This compound Concentration | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| MC38 | 100 nM, 1 µM | 0, 2, 4, 6, 8 | Clonogenic Survival | Dose-dependent radiosensitization. DEF37 of 1.07 at 100 nM and 2.02 at 1 µM. | [6] |
| Hep3B | 0.05 µM, 0.1 µM | 2, 4, 6 | Clonogenic Survival | Significant reduction in survival fraction with this compound. | [11] |
| A549 | ≥1 µM | 2 | Micronuclei Formation | 4-fold increase in micronuclei formation compared to IR alone. | [1] |
| A549 | ≥1 µM | 2 | γH2AX Foci | 3-fold induction of γH2AX foci compared to IR alone. | [1] |
Table 2: In Vivo Efficacy of this compound and Radiotherapy Combination
| Tumor Model | This compound Dose (mg/kg) | Radiotherapy Schedule | Key Finding | Reference |
| FaDu Xenograft | 3, 10, 30, 100 | 10 Gy single dose | Dose-dependent increase in time to tumor volume doubling. | [10] |
| NCI-H1299 Xenograft | 50, 100 | 2 Gy x 5 days | 55% and 85% tumor regression, respectively, compared to 60% TGI with IR alone. | [14] |
| MC38 Syngeneic | 75 | 2 Gy x 5 days | 75% (9/12 mice) showed complete tumor regression. | [6] |
| CT26 Syngeneic | 75 | 2 Gy x 5 days | 42% (5/12 mice) showed complete tumor regression. | [7] |
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Plate cells at varying densities (e.g., 200 to 12,800 cells/well) in 6-well plates and allow them to attach overnight.[6]
-
Drug Treatment: Add this compound (or vehicle control) to the desired final concentration 1-2 hours before irradiation.[6]
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[6]
-
Incubation: After irradiation, replace the medium with fresh medium and incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.[15]
-
Staining and Counting: Fix the colonies with a solution like 70% ethanol and stain with crystal violet.[15] Count the colonies (typically defined as containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction at each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat with this compound for 1-2 hours, followed by irradiation.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
In Vivo Tumor Growth Delay Study
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised or syngeneic mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment:
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or until signs of toxicity are observed, in accordance with animal welfare guidelines.
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the time to reach the endpoint volume.
Mandatory Visualizations
Caption: Mechanism of action of this compound in combination with radiotherapy.
Caption: In vivo experimental workflow for testing this compound and radiotherapy.
Caption: Troubleshooting logic for in vitro radiosensitization experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. e-century.us [e-century.us]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to AZD-7648 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, AZD-7648. The information is designed to address common challenges encountered during experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cancer cell death.[1][4] This mechanism also sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][3][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can be multifactorial. Some potential mechanisms include:
-
Upregulation of Alternative DNA Repair Pathways: Cells may compensate for the inhibition of NHEJ by upregulating other DNA repair pathways. One key pathway is Homologous Recombination (HR), which can be particularly active in certain phases of the cell cycle. Another emerging mechanism is the increased activity of alternative end-joining pathways, such as the one mediated by DNA Polymerase Theta (Pol θ).[6]
-
Hypoxia-Induced Resistance: In radioresistant tumors, hypoxia can be a contributing factor. The combination of this compound with radiation has been shown to reduce the expression of hypoxia-inducible factor-1α (HIF-1α), suggesting that overcoming hypoxia-related resistance is possible.[5][7]
-
p53 Mutation Status: The tumor suppressor protein p53 plays a role in cell cycle arrest and apoptosis following DNA damage. Cells with deficient p53 may exhibit intrinsic resistance to DNA-PK inhibitors. In p53-deficient cells, there can be an upregulation of Pol θ-mediated end joining, providing a survival advantage in the presence of this compound.[6][8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy. While not yet specifically demonstrated for this compound, this is a common mechanism of drug resistance.
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
With PARP Inhibitors (e.g., Olaparib): In cells with deficiencies in other DNA repair pathways, such as ATM-deficient cells, combining this compound with a PARP inhibitor can lead to synthetic lethality and sustained tumor regression.[1]
-
With Chemotherapy (e.g., Doxorubicin): this compound can sensitize cancer cells to DNA-damaging chemotherapeutic agents like doxorubicin.[1][4]
-
With Radiotherapy: this compound is a potent radiosensitizer. Combining it with ionizing radiation can enhance cancer cell killing, even in radioresistant models.[3][5][9]
-
-
Targeting Alternative Repair Pathways: If upregulation of Pol θ is suspected, co-treatment with a Pol θ inhibitor could be a viable strategy to restore sensitivity.[6]
-
Addressing Hypoxia: For in vivo studies, strategies to alleviate tumor hypoxia may enhance the efficacy of this compound in combination with radiotherapy. In vitro, ensuring normoxic conditions in cell culture is crucial for baseline experiments.[5][7]
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of DNA-PK Activity
Symptom: Western blot analysis shows minimal reduction in phosphorylated DNA-PKcs (p-DNA-PKcs S2056) after treatment with this compound and a DNA-damaging agent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration | Determine the optimal concentration of this compound for your specific cell line using a dose-response curve. The IC50 for DNA-PKcs autophosphorylation inhibition in A549 cells is approximately 92 nM.[2] |
| Incorrect Timing of Treatment | The timing of this compound treatment relative to the DNA-damaging agent is critical. For ionizing radiation (IR), pre-treatment with this compound for at least 1 hour is recommended.[9] For chemotherapy, co-incubation or pre-incubation may be necessary. |
| Poor Drug Solubility | Ensure that this compound is properly dissolved. A stock solution in DMSO is common.[9] When diluting into aqueous media, ensure it remains in solution. |
| Sub-optimal Western Blot Protocol | Use a validated antibody for p-DNA-PKcs (Ser2056). Ensure appropriate lysis buffer and phosphatase inhibitors are used to preserve phosphorylation status.[4][9] |
Issue 2: High Cell Viability in Clonogenic Survival Assays Despite this compound Treatment
Symptom: Cells continue to form colonies even at high concentrations of this compound in combination with a DNA-damaging agent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Intrinsic or Acquired Resistance | Investigate the potential resistance mechanisms outlined in the FAQs. Consider testing for p53 status and expression of alternative DNA repair proteins like Pol θ. |
| Sub-optimal Assay Conditions | Ensure single-cell suspension before plating. The number of cells seeded should be optimized to yield countable colonies (typically 50-150).[10] |
| Incorrect Drug Exposure Duration | The duration of this compound exposure can influence the outcome. For clonogenic assays, continuous exposure in the media may be necessary for the duration of colony formation. |
| Cell Line Specific Characteristics | Some cell lines may have inherently robust DNA repair capacities. Consider using a positive control cell line known to be sensitive to DNA-PK inhibition. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Treatment | Key Findings | Reference |
| A549 (NSCLC) | Western Blot | This compound + IR (2Gy) | IC50 for p-DNA-PK S2056 inhibition = 92 nM. | [2] |
| A549 (NSCLC) | Cell Cycle Analysis | 1 µM this compound + IR (2Gy) for 48h | Significant accumulation of cells in G2/M phase. | [2] |
| OAW42 (Ovarian) | Western Blot | This compound + Doxorubicin | Downregulation of p-DNA-PKcs, γH2AX, and pRPA32 at early time points; increased cleaved PARP1 at later time points. | [4] |
| LAMA-84, HEL, KG-1 (Myeloid Leukemia) | Apoptosis Assay | This compound | Dose-dependent increase in apoptosis. | [11][12][13] |
| Hep3B (Hepatocellular Carcinoma) | Clonogenic Assay | This compound (0.05-0.1 µM) + IR | Significant reduction in clonogenic survival. | [7] |
Table 2: In Vivo Efficacy of this compound Combinations
| Cancer Model | Treatment | Key Findings | Reference |
| NCI-H1299 Xenograft | This compound (50-100 mg/kg) + IR (2Gy x 5) | Dose-dependent tumor regression (55-85%). | [4] |
| Hep3B Radiorresistant Xenograft | This compound + IR | Significantly inhibited tumor growth compared to IR alone. | [5][7] |
| Soft-Tissue Sarcoma PDX | This compound (37.5 mg/kg) + Doxorubicin (2.5 mg/kg) | Significant reduction in tumor growth compared to single agents. | [14] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-DNA-PKcs (Ser2056)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment. Treat with the desired concentration of this compound (or DMSO vehicle control) for 1-2 hours.
-
Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 2-10 Gy) or co-treat with a chemotherapeutic agent for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-DNA-PKcs (Ser2056) overnight at 4°C. Use an antibody against total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-500 cells per well of a 6-well plate) to allow for colony formation.
-
Treatment: Allow cells to attach overnight. Treat with varying concentrations of this compound and/or a DNA-damaging agent.
-
Incubation: Incubate the cells for 7-14 days, or until colonies of at least 50 cells are visible.
-
Fixing and Staining: Aspirate the media, wash with PBS, and fix the colonies with a methanol/acetic acid solution or 10% buffered formalin.[10] Stain with 0.5% crystal violet.
-
Colony Counting: Wash away excess stain and allow the plates to dry. Count the number of colonies in each well.
-
Calculation: Calculate the plating efficiency and surviving fraction relative to the untreated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound and/or a DNA-damaging agent for the desired duration.
-
Cell Harvesting: Harvest cells, including any floating cells in the media.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.[15]
-
Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Combination therapy strategies with this compound to enhance efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of DNA-PK and DNA polymerase theta overcomes radiation resistance induced by p53 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: AZD-7648 and Normal Tissue Radiosensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of the DNA-PK inhibitor, AZD-7648, on normal tissue radiosensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable and potent ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK).[1] Its primary mechanism of action is the inhibition of the non-homologous end joining (NHEJ) pathway, a major pathway for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to increased cytotoxicity from radiotherapy.[1]
Q2: Does this compound radiosensitize normal tissues?
A2: Yes, preclinical studies have demonstrated that this compound can radiosensitize normal tissues.[3][4] Significant radiosensitization has been observed in the small intestine, oral mucosa, skin, jejunum, and tongue in mouse models.[3][4][5] This effect is proportional to its radiosensitizing effect on tumors, highlighting the importance of considering the therapeutic index.[4]
Q3: What are the potential side effects of combining this compound with radiotherapy in preclinical models?
A3: Preclinical studies have reported several side effects when combining this compound with radiation. These include enhanced radiation-induced body weight loss, suppression of regenerating intestinal crypts, and reduced proliferation of S-phase cells in the ileum and tongue epithelium.[3][5] Additionally, increased toxicity scores on the skin overlying irradiated tumors have been observed.[4]
Q4: How does the radiosensitizing effect of this compound in normal tissues compare to its effect in tumors?
A4: Studies have shown that the sensitiser enhancement ratios (SERs) for normal tissues, such as the small intestine and oral mucosa, are similar to those observed in tumors like SCCVII squamous cell carcinomas.[3] This indicates that while this compound is an effective tumor radiosensitizer, it also significantly enhances the radiation response in healthy, rapidly dividing tissues.[3][6]
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a highly selective inhibitor of DNA-PK, with over 100-fold selectivity against a large panel of other kinases.[7] However, a recent study in the context of CRISPR-Cas9 gene editing, where this compound was used to enhance homology-directed repair (HDR), reported large-scale genomic alterations, including deletions and chromosome arm breakages.[8] While this was not in the context of radiotherapy, it highlights a potential for significant genomic instability.
Troubleshooting Guides
Issue 1: Excessive normal tissue toxicity observed in in vivo experiments.
-
Possible Cause 1: this compound dosage is too high.
-
Possible Cause 2: The radiation dose is too high in the combination therapy.
-
Troubleshooting Step: Re-evaluate the radiation dose fractionation schedule. A lower dose per fraction delivered over a longer period might mitigate some of the acute normal tissue toxicity while still achieving tumor control.
-
-
Possible Cause 3: The timing of this compound administration relative to irradiation is suboptimal.
-
Troubleshooting Step: Ensure that the administration of this compound is timed to achieve peak plasma concentrations during radiation exposure. Preclinical studies have administered this compound orally 1 to 2 hours before irradiation.[9]
-
Issue 2: Inconsistent radiosensitization results in normal tissues.
-
Possible Cause 1: Variability in drug uptake and metabolism.
-
Troubleshooting Step: Ensure consistent formulation and administration of this compound.[9] Monitor plasma levels of the drug if possible to correlate with the observed effects.
-
-
Possible Cause 2: Differences in the proliferation status of the normal tissue being assessed.
-
Troubleshooting Step: The radiosensitizing effect of DNA-PK inhibitors can be more pronounced in rapidly proliferating tissues.[6] Standardize the age and health status of the animals used in the experiments to minimize variability in tissue proliferation rates.
-
-
Possible Cause 3: Inconsistent methods for assessing normal tissue damage.
-
Troubleshooting Step: Utilize standardized and quantitative endpoints for measuring normal tissue damage, such as the crypt microcolony assay for the intestine or quantitative histology for mucosal tissues.[3]
-
Data Presentation
Table 1: Quantitative Data on Normal Tissue Radiosensitization by this compound
| Tissue | Animal Model | This compound Dose | Radiation Dose | Endpoint | Sensitiser Enhancement Ratio (SER) / Effect | Reference |
| Small Intestine (Ileum) | C3H Mice | 75 mg/kg | Not Specified | Regenerating Crypts | Similar to SCCVII tumors | [3] |
| Oral Mucosa (Tongue) | C3H Mice | 75 mg/kg | Not Specified | Repopulating S-phase cells | Similar to SCCVII tumors | [3] |
| Skin | Nude Mice with FaDu xenografts | 3-100 mg/kg | 10-15 Gy | Toxicity Scores | Proportional to tumor growth delay | [4] |
| Jejunum | Nude Mice | 10, 30, 100 mg/kg | 5 Gy | Proliferation (EdU) | Significant decrease in proliferation | [4] |
| Tongue | Nude Mice | 10, 30, 100 mg/kg | 5 Gy | Proliferation (EdU) | Significant decrease in proliferation | [4] |
Experimental Protocols
1. In Vivo Assessment of Normal Tissue Radiosensitization in Mice
-
Drug Administration: this compound is resuspended in a vehicle such as 0.5% hydroxypropyl methylcellulose + 0.1% Tween-80.[9] Administer orally (p.o.) at the desired dose (e.g., 75 mg/kg) 1-2 hours prior to irradiation.[3][9]
-
Irradiation: For localized irradiation, tumors can be grown in the leg and targeted with X-rays.[10] For whole-body or partial-body irradiation to assess systemic normal tissue effects, appropriate shielding should be used.
-
Normal Tissue Endpoints:
-
Intestinal Toxicity: Assess regenerating crypts in the ileum or jejunum using the microcolony assay at 3.5 days post-irradiation.[3] This can be facilitated by the use of 5-ethynyl-2'-deoxyuridine (EdU) to label S-phase cells.[3]
-
Oral Mucositis: Evaluate the repopulating S-phase cells in the tongue epithelium using EdU incorporation and histological analysis.[3]
-
Skin Toxicity: Score the radiation-induced skin reaction in the irradiated field over time using a semi-quantitative scale.[4]
-
Systemic Toxicity: Monitor body weight loss as a general indicator of systemic toxicity.[3]
-
2. Clonogenic Cell Survival Assay (In Vitro)
-
Cell Lines: Use relevant normal tissue-derived cell lines or cancer cell lines as a comparison.
-
Drug Treatment: Treat cells with a range of concentrations of this compound for a specified period (e.g., 1 hour) before irradiation.[7]
-
Irradiation: Irradiate cells with various doses of radiation (e.g., 0-8 Gy).
-
Colony Formation: Plate a known number of cells into fresh medium and allow them to grow for 10-14 days until visible colonies are formed.
-
Analysis: Stain the colonies (e.g., with crystal violet), count the number of colonies with >50 cells, and calculate the surviving fraction. The sensitiser enhancement ratio (SER) can be determined by comparing the radiation doses required to achieve a certain level of cell kill (e.g., 10% survival) with and without this compound.[3]
Mandatory Visualizations
Caption: Signaling pathway of DNA-PK in NHEJ and its inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radiosensitisation of SCCVII tumours and normal tissues in mice by the DNA-dependent protein kinase inhibitor AZD7648 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK inhibitor AZD7648 is a more portent radiosensitizer than PARP inhibitor Olaparib in BRCA1/2 deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. news-medical.net [news-medical.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Cell-line specific sensitivity to AZD-7648 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD-7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK).[1] It selectively binds to and inhibits DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting NHEJ, this compound prevents the repair of DSBs, which can be induced by radiotherapy or certain chemotherapies.[1][2] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]
Q2: In which cell lines has sensitivity to this compound been observed?
Sensitivity to this compound has been shown to be cell-line specific. For example, in studies with myeloid leukemia cell lines, LAMA-84, HEL, and KG-1 cells were found to be the most sensitive, while HL-60 and K-562 cells showed lower sensitivity.[3][4] In soft-tissue sarcoma cell lines, synergistic antitumor activity was observed when this compound was combined with doxorubicin.[5] Sensitivity has also been demonstrated in various other cancer cell lines, often in combination with DNA damaging agents.
Q3: What are the potential biomarkers for sensitivity or resistance to this compound?
Several factors may influence a cell line's sensitivity to this compound:
-
Defects in other DNA repair pathways: Cells with deficiencies in the Homologous Recombination Repair (HRR) pathway, such as those with mutations in ATM, may be more reliant on NHEJ for DNA repair and thus more sensitive to DNA-PK inhibition.[2][6]
-
p53 status: The loss of functional p53 has been suggested to enhance cell death through mitotic catastrophe following DNA-PK inhibition in combination with radiation.[7]
-
Baseline DNA damage: Cell lines with high endogenous levels of DNA damage may exhibit increased sensitivity to this compound as a monotherapy.[1]
-
Redundancy in DNA repair: Resistance can occur in cell lines that can rely on alternative DNA repair pathways that are not dependent on DNA-PK.[3]
Q4: What is the expected effect of this compound on the cell cycle?
Treatment with this compound, particularly in combination with DNA-damaging agents like ionizing radiation, is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[8][9] This G2/M arrest is a consequence of the cell's inability to repair DNA double-strand breaks before proceeding to mitosis.[3]
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has shown synergistic effects when combined with various anti-cancer agents. It enhances the efficacy of:
-
Radiotherapy: By preventing the repair of radiation-induced DNA double-strand breaks.[2][10][11]
-
Chemotherapy: Particularly with DNA-damaging agents like doxorubicin.[2][5][12]
-
PARP inhibitors (e.g., olaparib): This combination can be particularly effective in tumors with deficiencies in the ATM pathway, leading to increased genomic instability and apoptosis.[2][13][14]
Data Presentation
Table 1: Cell-Line Specific IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Notes |
| HEL | Acute Myeloid Leukemia | 97.7 | 48 | [15] |
| HEL | Acute Myeloid Leukemia | 85.5 | 72 | [15] |
| LAMA-84 | Chronic Myeloid Leukemia | 92.6 | 48 | [15] |
| LAMA-84 | Chronic Myeloid Leukemia | 81.6 | 72 | [15] |
| KG-1 | Acute Myeloid Leukemia | 159.9 | 72 | [15] |
| HL-60 | Acute Myeloid Leukemia | > 200 | 24, 48, 72 | [15] |
| K-562 | Chronic Myeloid Leukemia | > 200 | 24, 48, 72 | [15] |
| NB-4 | Acute Myeloid Leukemia | > 200 | 24, 48, 72 | [15] |
| THP-1 | Acute Myeloid Leukemia | > 200 | 24, 48, 72 | [15] |
| A549 | Non-Small Cell Lung Cancer | 0.092 (cellular IC50 for pDNA-PK) | 1 | In the presence of ionizing radiation.[8][16] |
Note: IC50 values can vary depending on the assay conditions and the specific endpoint being measured.
Experimental Protocols & Troubleshooting
Diagram 1: Experimental Workflow for Assessing this compound Sensitivity
Caption: Workflow for determining cell-line specific sensitivity to this compound.
Cell Viability Assay (e.g., MTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). If investigating synergistic effects, co-treat with a fixed concentration of a DNA-damaging agent.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette for consistency. |
| No significant decrease in viability | Cell line is resistant; Insufficient drug concentration or incubation time; Drug degradation. | Test a wider range of this compound concentrations; Increase incubation time; Prepare fresh drug solutions. Confirm drug activity in a known sensitive cell line. |
| Unexpectedly high toxicity in control | High concentration of vehicle (DMSO); Contamination. | Ensure the final DMSO concentration is below 0.5%; Check for microbial contamination in cell cultures and reagents. |
Western Blotting for pDNA-PKcs (Ser2056) and other markers
Protocol:
-
Cell Lysis: After treatment with this compound (and/or a DNA-damaging agent), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pDNA-PKcs (Ser2056), total DNA-PKcs, γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak pDNA-PKcs signal | Ineffective induction of DNA damage; Insufficient antibody concentration; Inactive phosphatase inhibitors. | Ensure the DNA-damaging agent is active and used at an appropriate concentration; Optimize primary antibody dilution; Use fresh phosphatase inhibitors in the lysis buffer. |
| High background | Insufficient blocking; High antibody concentration; Inadequate washing. | Increase blocking time or change blocking agent; Titrate primary and secondary antibodies; Increase the number and duration of TBST washes. |
| Inconsistent loading control bands | Inaccurate protein quantification; Pipetting errors during loading. | Re-quantify protein concentrations; Be meticulous when loading the gel. |
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad G1 and G2 peaks (high CV) | Cell clumps; Inconsistent staining; Incorrect flow rate. | Ensure single-cell suspension before and after fixation; Ensure adequate RNase A treatment and incubation time with PI; Use a low flow rate during acquisition. |
| No observable G2/M arrest | Cell line is resistant or has a different response; Suboptimal drug concentration or timing. | Confirm drug activity with a positive control cell line; Perform a time-course and dose-response experiment to identify optimal conditions. |
| Large sub-G1 peak in all samples | Excessive apoptosis due to harsh handling; Over-fixation. | Handle cells gently during harvesting and processing; Optimize fixation time and ethanol concentration. |
Signaling Pathways and Logical Relationships
Diagram 2: Non-Homologous End Joining (NHEJ) Pathway Inhibition by this compound
Caption: Inhibition of DNA-PKcs by this compound in the NHEJ pathway.
Diagram 3: Factors Influencing Cell-Line Sensitivity to this compound
Caption: Key factors that can influence a cell line's sensitivity to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK hyperactivation occurs in deletion 11q chronic lymphocytic leukemia and is both a biomarker and therapeutic target for drug-resistant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarker-Guided Development of DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. elifesciences.org [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating the On-Target Activity of AZD-7648 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD-7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other alternative DNA-PK inhibitors. The on-target activity of this compound is validated through experimental data, with detailed methodologies provided for key assays.
Introduction to this compound and DNA-PK Inhibition
This compound is an orally bioavailable and ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs)[1]. DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs)[1][2][3]. By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to increased cytotoxicity in cancer cells, especially when combined with DNA-damaging agents like radiotherapy or chemotherapy[1][4]. This guide focuses on methods to validate the specific, on-target activity of this compound in a cellular context and compares its performance with other known DNA-PK inhibitors, M3814 (Peposertib) and NU7441.
Comparative Analysis of DNA-PK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Biochemical and Cellular Potency of DNA-PK Inhibitors
| Compound | Biochemical IC50 (DNA-PK) | Cellular IC50 (DNA-PKcs Autophosphorylation, A549 cells) | Reference |
| This compound | 0.6 nM | 91 nM | [1] |
| M3814 (Peposertib) | <3 nM | 46 nM | [1][5] |
| NU7441 | 14 nM | Not directly compared in the same study | [1][5] |
Note: Cellular IC50 values can vary depending on the cell line and experimental conditions.
Table 2: Cellular Selectivity of DNA-PK Inhibitors over Other PIKK Family Kinases
| Compound | ATM | ATR | mTOR | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| This compound | >90-fold | >90-fold | >90-fold | >100-fold | >90-fold | >100-fold | >10-fold | [6] |
| M3814 (Peposertib) | <10-fold | >10-fold | >10-fold | >10-fold | >10-fold | >10-fold | <10-fold | [6] |
| NU7441 | <10-fold | >10-fold | <10-fold | <10-fold | <10-fold | <10-fold | <10-fold | [6] |
Data represents the fold-selectivity over DNA-PK in cellular assays. A higher number indicates greater selectivity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the DNA-PK-mediated Non-Homologous End Joining (NHEJ) pathway and the experimental workflow used to validate its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for DNA-PKcs Autophosphorylation
This assay directly measures the inhibition of DNA-PKcs kinase activity in cells.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce DNA damage (e.g., 10 Gy ionizing radiation) and incubate for the desired time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Use an antibody against total DNA-PKcs or a housekeeping protein (e.g., β-actin, GAPDH) as a loading control on a separate blot or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative inhibition of DNA-PKcs autophosphorylation.
Immunofluorescence for γH2AX Foci Formation
This assay visualizes and quantifies DNA double-strand breaks as a downstream marker of DNA-PK inhibition.
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with inhibitors and induce DNA damage as described for the Western blot protocol.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
b. Immunostaining:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
c. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of γH2AX foci upon treatment with a DNA-PK inhibitor indicates effective on-target activity.
Cell Viability Assay
This assay assesses the functional consequence of DNA-PK inhibition on cell survival, particularly in combination with DNA-damaging agents.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DNA-PK inhibitors.
-
Co-treat with a DNA-damaging agent (e.g., a fixed dose of doxorubicin or ionizing radiation).
-
Incubate for 48-72 hours.
b. Viability Measurement (using MTT as an example):
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth).
Conclusion
Validating the on-target activity of this compound in cells requires a multi-faceted approach. The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of DNA-PK, outperforming older generation inhibitors like M3814 and NU7441 in terms of selectivity. The provided experimental protocols offer a robust framework for researchers to independently verify the on-target effects of this compound and other DNA-PK inhibitors in their specific cellular models. By combining biochemical, cellular, and functional assays, a comprehensive understanding of a compound's on-target activity can be achieved, which is crucial for its further development as a therapeutic agent.
References
- 1. This compound, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: A Comparative Guide to the DNA-PK Inhibitors AZD-7648 and M3814 (Peposertib)
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors, AZD-7648 and M3814 (peposertib), based on available preclinical data. Both compounds are potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Their ability to sensitize cancer cells to radiation and chemotherapy has positioned them as promising candidates in oncology.
This guide summarizes their performance in preclinical models, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and M3814 are orally bioavailable, small-molecule inhibitors that competitively target the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). By inhibiting DNA-PK, these molecules prevent the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents. This inhibition leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells.
Comparative Efficacy: In Vitro and In Vivo Studies
While direct head-to-head studies are limited, a compilation of data from various preclinical publications allows for a comparative assessment of this compound and M3814.
Biochemical and Cellular Potency
Both inhibitors demonstrate high potency at the biochemical and cellular levels.
| Inhibitor | Biochemical IC50 (DNA-PK) | Cellular IC50 (DNA-PK Autophosphorylation) | Cell Line | Reference |
| This compound | 0.6 nM | 91.3 nM | A549 (NSCLC) | [1] |
| M3814 (Peposertib) | 0.6 nM | ~200 ng/mL (~480 nM) | Peripheral Blood Mononuclear Cells (PBMCs) | [2][3] |
Table 1: Biochemical and Cellular Potency of this compound and M3814. IC50 values represent the concentration required for 50% inhibition.
Radiosensitization
A key application of DNA-PK inhibitors is to enhance the efficacy of radiotherapy. Both this compound and M3814 have shown significant radiosensitizing effects across various cancer cell lines and in vivo models.
| Inhibitor | Model System | Sensitizer Enhancement Ratio (SER/DEF) | Radiation Dose | Reference |
| This compound | MC38 cells (in vitro) | DEF37 = 2.02 (at 1 µM) | Not specified | [4] |
| M3814 (Peposertib) | M12 cells (in vitro) | SER10 = 1.9 | 2.5 and 5 Gy | [5] |
Table 2: Radiosensitization Potential of this compound and M3814. SER (Sensitizer Enhancement Ratio) and DEF (Dose Enhancement Factor) are measures of the extent to which the inhibitor enhances the cell-killing effect of radiation.
Chemosensitization
In addition to radiosensitization, these inhibitors have been shown to potentiate the effects of DNA-damaging chemotherapeutic agents.
| Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| This compound | Doxorubicin | Breast Cancer (BT474 xenograft) | Combination induced tumor regression. | [6] |
| M3814 (Peposertib) | Doxorubicin | Triple-Negative Breast Cancer (TNBC) | Synergistic antiproliferative activity in vitro and strong anti-tumor efficacy in vivo. | [7] |
| This compound | Olaparib (PARP inhibitor) | ATM-deficient Head and Neck Cancer (xenograft) | Combination induced complete and sustained tumor regression. | [8] |
| M3814 (Peposertib) | Topoisomerase II Inhibitors | Synovial Sarcoma | Synergistic antitumor effects in preclinical models. | [9] |
Table 3: Chemosensitization Effects of this compound and M3814 in Preclinical Models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vitro and in vivo studies cited in this guide.
In Vitro Radiosensitization Assay (Clonogenic Survival)
-
Cell Culture: Cancer cell lines (e.g., A549, M12) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound, M3814, or vehicle control (DMSO) for a specified duration (e.g., 1-16 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (e.g., 2-10 Gy) using a calibrated irradiator.
-
Colony Formation: Following treatment, cells are seeded at low density in fresh media and incubated for 10-14 days to allow for colony formation.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.
-
Data Analysis: Survival curves are generated, and dose enhancement factors (DEF) or sensitizer enhancement ratios (SER) are calculated to quantify the radiosensitizing effect.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., athymic nude or SCID) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Treatment Administration:
-
This compound/M3814: Administered orally (p.o.) via gavage at specified doses (e.g., 25-100 mg/kg) and schedules (e.g., daily, twice daily).
-
Chemotherapy: Administered via appropriate routes (e.g., intravenously for doxorubicin).
-
Radiotherapy: Localized irradiation is delivered to the tumor-bearing area.
-
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors reach a predetermined maximum size, or after a specified treatment duration. Tumor growth inhibition (TGI) or tumor regression is calculated.
-
Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement (e.g., by measuring phosphorylated DNA-PK) and drug concentrations.
Summary and Future Directions
Both this compound and M3814 (peposertib) are potent and selective DNA-PK inhibitors with compelling preclinical data supporting their use as sensitizers for radiotherapy and chemotherapy. While their biochemical potencies are similar, direct comparative studies are needed to definitively establish superiority in various contexts. The choice between these agents for clinical development may depend on factors such as their safety profiles, pharmacokinetic properties, and efficacy in specific tumor types and combination regimens.
The ongoing clinical trials for both compounds will be critical in translating these promising preclinical findings into tangible benefits for cancer patients. Future preclinical research should focus on head-to-head comparisons in a wider range of models and further elucidation of biomarkers that can predict response to DNA-PK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of Peposertib (M3814) and Low-Dose Liposomal Doxorubicin in Patients with Metastatic Leiomyosarcoma and Other Soft Tissue Sarcomas | Dana-Farber Cancer Institute [dana-farber.org]
- 9. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AZD-7648 and NU7441 for Radiosensitization Studies
For researchers in oncology and drug development, enhancing the efficacy of radiotherapy is a critical goal. One promising strategy is the inhibition of the DNA damage response (DDR), particularly the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR). This guide provides an objective comparison of two prominent inhibitors of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the NHEJ pathway: AZD-7648 and NU7441.
Mechanism of Action: Inhibiting DNA-PK to Enhance Radiosensitivity
Both this compound and NU7441 function as potent and selective inhibitors of DNA-PK.[1][2][3] DNA-PK is essential for the NHEJ pathway, the primary mechanism for repairing DSBs in human cells.[4] By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), these compounds prevent the repair of radiation-induced DSBs.[5][6] This leads to an accumulation of lethal DNA damage, prolonged cell cycle arrest (primarily in the G2/M phase), and ultimately, enhanced cancer cell death following irradiation.[7][8][9]
Caption: Inhibition of DNA-PKcs by this compound or NU7441 blocks the NHEJ pathway.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and NU7441, highlighting their potency and efficacy as radiosensitizers.
| Parameter | This compound | NU7441 |
| Target | DNA-PK | DNA-PK |
| IC₅₀ (Enzyme Assay) | 0.6 nM[1] | 14 nM[2][10] |
| IC₅₀ (Cell-based) | 92 nM (for S2056 auto-phosphorylation in A549 cells) | Not explicitly reported in provided results |
| Selectivity | >100-fold selective against 396 other kinases, including PI3K, ATM, ATR, and mTOR[11] | At least 100-fold selective for DNA-PK over other PI3KK family kinases; also inhibits mTOR (IC₅₀ = 1.7 µM) and PI3K (IC₅₀ = 5 µM)[2][10] |
| Dose Enhancement Factor (DEF) / Ratio (DER) | DEF₃₇ = 2.02 (1 µM, MC38 cells)[12] | DMR₉₀ = 3.6 (SW620 cells)[7] |
| Sensitizer Enhancement Ratio (SER) | SER₁₀ = 2.5 (SCCVII tumors)[13] | Not explicitly reported in provided results |
| Survival Reduction Factor (SRF) | Not explicitly reported in provided results | 19 (SW620 cells, at 2 Gy), 32 (LoVo cells, at 2 Gy)[7] |
| Effective In Vitro Concentration | 100 nM - 5 µM[12][14] | 0.3 µM - 1.0 µM[7][15] |
| Effective In Vivo Dose | 75 mg/kg (oral)[12][13] | 10 mg/kg (intraperitoneal)[16] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon radiosensitization studies. Below are protocols for key experiments cited in the literature for this compound and NU7441.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Seeding: Exponentially growing cells (e.g., A549, SW620, MC38) are seeded into 6-well plates or culture dishes at a density calculated to yield 50-100 colonies per plate after treatment.
-
Inhibitor Treatment: Cells are pre-treated with the DNA-PK inhibitor (e.g., this compound or NU7441) or vehicle control (DMSO) for a specified duration, typically 1 to 2 hours before irradiation.[7][11]
-
Irradiation: Cells are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Following treatment, the drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated relative to the plating efficiency of the non-irradiated control group. Dose enhancement factors (DEF) are calculated from the survival curves.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Treatment: Cells are treated with the inhibitor, radiation, or a combination of both for a specified period (e.g., 16 to 72 hours).[7][12]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI) or Hoechst 33342.[14][17] RNase A is often included to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.[7][15]
In Vivo Tumor Growth Delay Studies
These studies evaluate the efficacy of radiosensitizers in animal models.
-
Tumor Implantation: Human cancer cells (e.g., Hep3B, SW620) are subcutaneously injected into immunocompromised mice to establish xenograft tumors.[7][8]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination). This compound is typically administered orally (p.o.) 1-2 hours before tumor-targeted irradiation.[12]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study endpoint is typically defined as the time for tumors to reach a predetermined volume. The delay in tumor growth in the combination group compared to the other groups indicates the radiosensitizing effect.
Caption: General workflow for in vitro and in vivo radiosensitization studies.
Summary and Conclusion
Both this compound and NU7441 are effective DNA-PK inhibitors that potently sensitize cancer cells to radiation.
-
This compound emerges as a more recent and highly potent inhibitor with an IC₅₀ in the sub-nanomolar range and exceptional selectivity.[1][11] Its oral bioavailability and demonstrated efficacy in multiple preclinical models make it a strong candidate for clinical development.[6][12] However, researchers should be mindful of its potential to radiosensitize normal tissues, which could be a limiting factor.[13][18]
-
NU7441 is a well-established and potent DNA-PK inhibitor that has been instrumental in validating DNA-PK as a therapeutic target for radiosensitization.[5][7] While highly potent, it is less selective than this compound, with some off-target activity against other PI3K family kinases at higher concentrations.[2][10] It remains a valuable tool for preclinical research, having laid much of the groundwork in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiosensitisation of SCCVII tumours and normal tissues in mice by the DNA-dependent protein kinase inhibitor AZD7648 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nontoxic concentration of DNA-PK inhibitor NU7441 radio-sensitizes lung tumor cells with little effect on double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 17. Effective Radiosensitization of HNSCC Cell Lines by DNA-PKcs Inhibitor AZD7648 and PARP Inhibitors Talazoparib and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA-PK inhibitor AZD7648 is a more portent radiosensitizer than PARP inhibitor Olaparib in BRCA1/2 deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of AZD-7648 and olaparib in BRCA-mutant cancers
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for BRCA-mutant cancers, the clinical success of PARP inhibitors such as olaparib has been a significant advancement. However, the emergence of novel DNA Damage Response (DDR) inhibitors like AZD-7648, a selective DNA-dependent protein kinase (DNA-PK) inhibitor, presents new therapeutic opportunities and raises questions about their comparative efficacy and potential synergies. This guide provides an objective, data-driven comparison of this compound and olaparib, focusing on their performance in preclinical models of BRCA-mutant cancers.
At a Glance: Key Differences
| Feature | This compound | Olaparib |
| Primary Target | DNA-dependent protein kinase (DNA-PK) | Poly(ADP-ribose) polymerase (PARP-1 and PARP-2) |
| Mechanism of Action | Inhibition of Non-Homologous End Joining (NHEJ) for DNA double-strand break (DSB) repair. | Inhibition of Single-Strand Break (SSB) repair via the Base Excision Repair (BER) pathway, leading to the accumulation of DSBs during replication. Also exhibits PARP trapping. |
| Therapeutic Strategy | Primarily investigated as a sensitizer for DNA-damaging agents (including PARP inhibitors and radiotherapy) and as a monotherapy in tumors with high endogenous DNA damage (e.g., ATM-deficient). | Approved as a monotherapy for BRCA-mutant cancers, exploiting the concept of synthetic lethality. |
| Reported Preclinical Activity in BRCA-mutant models | Monotherapy shows some activity, but its primary strength is in potentiating the effects of olaparib. | Demonstrates significant single-agent cytotoxicity and tumor growth inhibition. |
Signaling Pathways and Mechanisms of Action
Olaparib's efficacy in BRCA-mutant cancers stems from the principle of synthetic lethality. By inhibiting PARP, which is crucial for the repair of DNA single-strand breaks (SSBs), olaparib leads to the accumulation of these lesions. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for high-fidelity DSB repair is deficient. This forces the cell to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death.
This compound, on the other hand, targets a different key player in DSB repair: DNA-PK. This enzyme is a critical component of the Non-Homologous End Joining (NHEJ) pathway, another major route for repairing DSBs. By inhibiting DNA-PK, this compound can prevent the repair of DSBs, including those generated by olaparib treatment. This dual targeting of two major DNA repair pathways provides a strong rationale for their combined use.
Evaluating the Synergy of AZD-7648 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy in oncology to enhance efficacy and overcome resistance. This guide provides a comprehensive evaluation of the synergy between AZD-7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, and poly (ADP-ribose) polymerase (PARP) inhibitors. By targeting two critical nodes in the DNA damage response (DDR) pathway, this combination has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with deficiencies in other DNA repair pathways like ATM or BRCA.
Mechanism of Action: A Dual Assault on DNA Repair
DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] this compound selectively inhibits the catalytic subunit of DNA-PK, thereby disrupting the NHEJ process.[1][2] This leads to an accumulation of unrepaired DSBs, particularly in response to DNA damaging agents.
PARP inhibitors, such as olaparib, function by trapping PARP1 and PARP2 at sites of single-strand DNA breaks (SSBs). This prevents the repair of SSBs, which can then collapse replication forks and generate DSBs. In cancer cells with homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality.
The synergy between this compound and PARP inhibitors stems from the simultaneous inhibition of two major DNA repair pathways. By blocking NHEJ with this compound, cancer cells become more reliant on other repair mechanisms. When combined with a PARP inhibitor, especially in HR-deficient tumors, the accumulation of unrepaired DSBs becomes overwhelming, leading to increased genomic instability and apoptotic cell death.[3]
References
- 1. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-H2AX detection in peripheral blood lymphocytes, splenocytes, bone marrow, xenografts, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorylation of DNA-PK: A Predictive Biomarker for AZD-7648 Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) has emerged as a critical target in oncology, playing a pivotal role in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. AZD-7648, a potent and selective DNA-PK inhibitor, has shown promise in preclinical and clinical settings. A key aspect of its development and potential clinical application lies in the identification of reliable biomarkers to predict and monitor treatment response. This guide provides a comparative overview of the phosphorylation of DNA-PK as a biomarker for the efficacy of this compound, with reference to other DNA-PK inhibitors, supported by experimental data and protocols.
Mechanism of Action and the Role of Phosphorylation
This compound is an orally bioavailable, ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs)[1][2]. By binding to and inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cancer cell death[1][2]. This mechanism of action potentiates the effects of therapies that induce DSBs, such as ionizing radiation and certain chemotherapies[3][4].
A critical event in the activation of the DNA-PK-mediated repair pathway is the autophosphorylation of DNA-PKcs at multiple sites, with the serine 2056 (S2056) residue being a key indicator of its activity. Inhibition of DNA-PK by this compound directly leads to a reduction in this autophosphorylation. Therefore, monitoring the phosphorylation status of DNA-PKcs at S2056 serves as a direct pharmacodynamic biomarker of this compound's target engagement and inhibitory activity.
Quantitative Data on this compound Efficacy and DNA-PK Phosphorylation
Preclinical studies have consistently demonstrated a strong correlation between this compound treatment, reduced DNA-PK S2056 phosphorylation, and increased anti-tumor activity.
| Parameter | This compound | Alternative DNA-PK Inhibitors | Reference |
| Biochemical IC50 | 0.6 nM | M3814 (nedisertib), VX-984 (clinical development) | [5][6] |
| Cellular IC50 (pDNA-PK S2056) | 92 nM (A549 cells) | Data not directly comparable from search results | [5][7] |
| In Vivo Efficacy | Dose-dependent inhibition of tumor growth in xenograft models when combined with radiation or chemotherapy. | M3814 and VX-984 have also progressed to clinical development in combination with DNA-damaging agents. | [3][6] |
| Biomarker Modulation (in vivo) | 75mg/kg this compound inhibited DNA-PK S2056 phosphorylation by 98% in FaDu ATM KO xenografts at 2h post-dosing. | Data not directly comparable from search results | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of AZD-7648: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like AZD-7648 are paramount for ensuring laboratory safety and environmental protection. this compound is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, and its hazardous nature necessitates strict adherence to established disposal protocols. This guide provides essential, step-by-step information for the safe disposal of this compound and associated waste.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.
Due to these hazards, it is crucial to prevent environmental release. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Reproductive toxicity | 1A | H360: May damage fertility or the unborn child |
| Specific target organ toxicity (repeated exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of this compound waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
Step 1: Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and any solvents used.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. Keep the following categories separate:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and any material used for spill cleanup.
-
Liquid Waste: Unused or expired solutions of this compound, and the first rinse of any container that held the compound.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated cytotoxic sharps container.[1]
-
Step 2: Container Management and Labeling
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste contaminated with this compound").[2][3][4] Do not use abbreviations or chemical formulas.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2][3][4][5]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[2][3][4]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Segregation of Incompatibles: Ensure that the this compound waste is not stored with incompatible materials.[2][3]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and disposed of as such.[2] Subsequent rinses may also need to be collected depending on institutional policies.
-
Deface Labels: After thorough rinsing and drying, completely remove or deface the original label before disposing of the container as non-hazardous waste (e.g., in a designated glass disposal box).[2][3]
Step 5: Arranging for Waste Pickup
-
Contact EHS: Follow your institution's procedures to schedule a pickup of the hazardous waste by the Environmental Health and Safety department or a licensed hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup.
Experimental Protocols and Methodologies
The primary mechanism of action for this compound is the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[6][7] Understanding this pathway is crucial for comprehending the compound's effects.
Non-Homologous End Joining (NHEJ) Pathway
The following diagram illustrates the simplified signaling pathway of NHEJ, which is inhibited by this compound.
Caption: Simplified Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. nswai.org [nswai.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for AZD-7648
Essential guidance for the safe handling, storage, and disposal of the potent DNA-PK inhibitor, AZD-7648, ensuring the safety of laboratory personnel and the integrity of research.
This compound is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 0.6 nM.[1][2] It is under investigation for its potential to enhance the efficacy of radiation and chemotherapy in treating advanced solid tumors.[3] However, its potent biological activity also necessitates stringent safety protocols to protect researchers from potential exposure. The Safety Data Sheet (SDS) for this compound identifies significant health hazards, including suspected genetic defects, potential damage to fertility or an unborn child, and organ damage through prolonged or repeated exposure.
This document provides a comprehensive guide to the personal protective equipment (PPE) required for handling this compound, along with detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are detailed in its Safety Data Sheet, which classifies it as a substance with significant health risks.[4] Understanding these hazards is critical for selecting the appropriate PPE.
Summary of Health Hazards:
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.
-
Reproductive Toxicity (Category 1A): May damage fertility or the unborn child.
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.
Given these risks, a comprehensive PPE strategy is mandatory for all procedures involving this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Chemotherapy gloves (ASTM D6978 tested).[5] If packaging is compromised, add an elastomeric half-mask with a multi-gas cartridge and P100 filter.[5] |
| Handling Solid Compound (Weighing, Aliquoting) | Double chemotherapy gloves, disposable gown (impermeable, long-sleeved, back-closing), safety glasses with side shields or goggles, and a fit-tested N95 respirator or higher.[5][6][7] Work should be performed in a certified chemical fume hood or a containment ventilated enclosure. |
| Preparing Solutions | Double chemotherapy gloves, disposable gown, and safety goggles.[6][8] All manipulations should be performed in a chemical fume hood to avoid aerosol generation. |
| Administering to Animals | Double chemotherapy gloves, disposable gown, safety goggles, and a surgical mask.[5][7] |
| Cleaning and Decontamination | Heavy-duty utility gloves, disposable gown, and safety goggles or a face shield.[8][9] |
| Waste Disposal | Double chemotherapy gloves and a lab coat or disposable gown. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict, step-by-step procedures is essential to minimize exposure risk when working with this compound.
Protocol for Weighing and Preparing Stock Solutions:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly.[5] Prepare the workspace within a chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Solubilization: this compound is soluble in DMSO up to 20 mM. Add the appropriate volume of fresh DMSO to the vessel containing the solid compound.[2] Gently vortex or sonicate until the compound is fully dissolved.
-
Storage: Stock solutions should be aliquoted to minimize freeze-thaw cycles.[1] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a surfactant-based cleaner). Dispose of all contaminated disposables as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous waste.
-
PPE Disposal: Remove and dispose of outer gloves immediately after handling the compound. All other PPE should be removed and discarded in the designated hazardous waste container before leaving the work area.[5]
-
Environmental Precaution: Do not allow this compound to enter sewers or surface and ground water.
-
Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste pickup and disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dentalcare.com [dentalcare.com]
- 9. Personal protective equipment preservation strategies in the covid-19 era: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
